Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZHKABHPDNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183001 | |
| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-63-2 | |
| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2881-63-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(4-chlorophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEPROPANOIC ACID, 4-CHLORO-BETA-OXO-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6EC2D6ZXZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, mechanism, and applications of ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical research. The document provides a comprehensive overview of its preparation via Claisen condensation, including detailed experimental protocols, quantitative data, and spectroscopic characterization. Furthermore, it explores the relevance of this structural motif in the development of antiviral therapeutics, using a dengue virus inhibitor as a case study for its mechanism of action.
Core Synthesis: The Crossed Claisen Condensation
The principal synthetic route to this compound is a crossed Claisen condensation. This reaction forms a carbon-carbon bond between two different esters in the presence of a strong base, yielding a β-keto ester.[1] The most common variations involve the reaction of either 4-chloroacetophenone with diethyl carbonate or ethyl 4-chlorobenzoate with ethyl acetate.
General Reaction Scheme:
Synthesis Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium hydride or sodium ethoxide, deprotonates the α-carbon of the more acidic ester (or ketone in the case of 4-chloroacetophenone), forming a nucleophilic enolate.[1][2]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester.[3]
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.[3]
-
Elimination: The intermediate collapses, eliminating an alkoxide or other suitable leaving group to form the final β-keto ester.[3]
Caption: General mechanism of the Crossed Claisen Condensation.
Experimental Protocols
Two primary, well-documented methods for the synthesis of this compound are presented below.
Method 1: From 4-Chloroacetophenone and Diethyl Carbonate
This method utilizes a strong base like sodium hydride to deprotonate the methyl group of 4-chloroacetophenone, which then acts as the nucleophile.[4]
Experimental Procedure: [4]
-
A suspension of sodium hydride (34 g, 55% in mineral oil, washed twice with diethyl ether) in 400 ml of diethyl carbonate is prepared in a reaction vessel under an inert atmosphere.
-
The suspension is cooled to ice bath temperature.
-
A solution of 4-chloroacetophenone (96.6 g) in 300 ml of diethyl carbonate is added dropwise to the cooled suspension.
-
The reaction mixture is stirred at room temperature for 2 days.
-
The resulting dark solution is quenched by the addition of crushed ice.
-
The pH is adjusted to 6-7 with 5N hydrochloric acid.
-
The mixture is diluted with diethyl ether, and the organic layer is separated.
-
The organic phase is washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the oily product.
Method 2: From Ethyl 4-chlorobenzoate and Ethyl Acetate
This classic crossed Claisen condensation uses a non-nucleophilic strong base to favor the formation of the desired product by deprotonating ethyl acetate.[1]
Experimental Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (10 mmol) in small pieces to absolute ethanol (10 mL). Allow the reaction to proceed until all the sodium has dissolved.
-
To the freshly prepared sodium ethoxide solution, add ethyl 4-chlorobenzoate (10 mmol).
-
Add ethyl acetate (10 mmol) dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the mixture is cooled to room temperature and neutralized with a dilute solution of hydrochloric acid.
-
The product is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters and reported yields for the synthesis of this compound and a related compound.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-Chloroacetophenone | Diethyl Carbonate | Sodium Hydride | Diethyl Carbonate | 0°C to RT | 2 days | Oily Product (Yield not specified) | [4] |
| Ethyl p-chlorobenzoyl chloride | Ethyl acetoacetate | Sodium Hydroxide | Benzene/Water | 5°C to 35°C | 3 hours | 38% (of crude product) | [5] |
| 3-Chloroacetophenone | Diethyl Oxalate | Sodium Ethoxide | Ethanol | RT to 80°C | Overnight | Not specified | [6] |
Spectroscopic Data
The identity and purity of this compound can be confirmed by various spectroscopic methods.
-
¹H-NMR (300MHz, CDCl₃): δ 7.60 (d, J = 7.4 Hz, 2H), 7.43-7.41 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 4.03 (s, 2H), 1.23 (t, J = 7.1 Hz, 3H). The spectrum also shows signals for the enol form: 5.54 (s, 1H, enol-CH=C), 12.45 (s, 1H, enol-OH).[7]
-
¹³C-NMR: Spectral data is available in public databases such as PubChem.[8]
-
IR Spectroscopy: Characteristic peaks for the carbonyl groups (ketone and ester) are expected in the range of 1650-1750 cm⁻¹.
Application in Drug Development: Dengue Virus Inhibition
The 4-chlorophenyl-3-oxopropanoate scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. A notable example is its relevance to the development of inhibitors of the dengue virus (DENV). The pan-serotype DENV inhibitor, JNJ-A07, while not directly synthesized from the title compound, features a structurally related 2-(4-chlorophenyl)acetyl moiety, highlighting the importance of this chemical motif.
JNJ-A07 acts by an allosteric mechanism, targeting the interaction between the viral non-structural proteins NS3 and NS4B.[9] This interaction is crucial for the formation of the viral replication complex. By inhibiting this protein-protein interaction, JNJ-A07 effectively blocks the biogenesis of vesicle packets, which are the sites of DENV RNA replication.[10][11][12]
Caption: Mechanism of action of the Dengue virus inhibitor JNJ-A07.
The synthesis of such complex molecules often involves a multi-step workflow where intermediates like this compound are crucial.
Caption: General workflow for the use of intermediates in drug discovery.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. This compound | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-keto ester, is a significant chemical intermediate in the synthesis of a variety of heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry and drug development. Its structural features, including an aromatic ring, a ketone, and an ester functional group, provide multiple reaction sites for chemical modifications, making it a versatile building block for the synthesis of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in the development of pharmacologically active agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
Identification
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Ethyl (4-chlorobenzoyl)acetate, Ethyl 3-(4-chlorophenyl)-3-oxo-propionate, Benzenepropanoic acid, 4-chloro-β-oxo-, ethyl ester[1] |
| CAS Number | 2881-63-2[1] |
| Molecular Formula | C₁₁H₁₁ClO₃[1] |
| Molecular Weight | 226.66 g/mol [2] |
Physicochemical Properties
| Property | Value |
| Physical State | Oily liquid |
| Boiling Point | 269 °C (predicted)[2] |
| Density | 1.218 g/mL[2] |
| Solubility | Data not available |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
| Technique | Key Features |
| ¹³C NMR | Spectral data available in spectral databases.[1] |
| IR | Spectral data available in spectral databases.[1] |
| Mass Spectrometry (GC-MS) | The NIST library contains the GC-MS data for this compound, with a top peak at m/z 139.[1] |
Synthesis and Purification
Synthesis Protocol: Claisen Condensation
This compound can be synthesized via a Claisen condensation reaction between 4-chloroacetophenone and diethyl carbonate using a strong base such as sodium hydride.[3]
Experimental Protocol:
-
Preparation of the Base Suspension: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend sodium hydride (55% in mineral oil, washed with diethyl ether) in diethyl carbonate under an inert atmosphere.
-
Reaction Initiation: Cool the suspension in an ice bath.
-
Addition of Starting Material: Add a solution of 4-chloroacetophenone in diethyl carbonate dropwise to the cooled suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 days.
-
Work-up: Quench the reaction by carefully adding crushed ice. Acidify the mixture to a pH of 6-7 with 5N hydrochloric acid.
-
Extraction: Dilute the mixture with diethyl ether and separate the organic layer. Wash the organic phase with a saturated aqueous sodium chloride solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the oily product.[3]
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. This compound exists as a mixture of keto and enol tautomers, which is reflected in its NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Tautomer | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Keto | 1.24 | t | 3H | -CH₃ |
| 3.95 | s | 2H | -CH₂- (keto) | |
| 4.17 - 4.29 | m | 2H | -O-CH₂- | |
| 7.45 | d, J = 8.5 Hz | 2H | Ar-H | |
| 7.88 | d, J = 8.6 Hz | 2H | Ar-H | |
| Enol | 5.62 | s | 1H | =CH- (enol) |
| 12.56 | s | 1H | -OH (enol) |
Note: The integration values reflect the relative abundance of each tautomer in the sample.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Tentative Assignment |
| 14.1 | -CH₃ |
| 45.8 | -CH₂- (keto) |
| 61.6 | -O-CH₂- |
| 90.8 | =CH- (enol) |
| 128.9 | Ar-CH |
| 129.5 | Ar-CH |
| 134.4 | Ar-C (ipso) |
| 139.7 | Ar-C-Cl |
| 167.3 | Ester C=O |
| 174.9 | Enol C-OH |
| 190.8 | Ketone C=O |
Note: Specific peak assignments for all carbons require further 2D NMR experiments. The provided assignments are based on typical chemical shift ranges.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1680 | C=O stretch (ketone) |
| ~1600 | C=C stretch (aromatic and enol) |
| ~1200 | C-O stretch (ester) |
| ~830 | C-Cl stretch (aromatic) |
Note: The IR spectrum will show broadness in the O-H region for the enol form and distinct carbonyl peaks for both tautomers.
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion |
| 226/228 | [M]⁺ (Molecular ion) |
| 181/183 | [M - C₂H₅O]⁺ |
| 153/155 | [M - C₂H₅OCO]⁺ |
| 139/141 | [ClC₆H₄CO]⁺ |
| 111/113 | [ClC₆H₄]⁺ |
Note: The presence of chlorine results in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet.
-
Instrumentation: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/s.
-
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine-containing fragments was used to confirm their elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The document details the quantitative spectral data, outlines the experimental methodology for its acquisition, and presents a visual representation of the molecular structure with proton assignments to facilitate interpretation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer. The resulting data are summarized in the table below.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Ar-H (ortho to C=O) | 7.88 | Doublet (d) | 8.6 | 2H |
| Ar-H (meta to C=O) | 7.45 | Doublet (d) | 8.5 | 2H |
| -OCH₂CH₃ | 4.29-4.17 | Multiplet (m) | - | 2H |
| -C(O)CH₂C(O)- | 3.95 | Singlet (s) | - | 2H |
| -OCH₂CH₃ | 1.24 | Triplet (t) | 7.1 | 3H |
Spectral Interpretation
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: The two doublets in the downfield region at 7.88 ppm and 7.45 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a higher chemical shift (7.88 ppm), while the protons meta to the carbonyl group are found at a slightly lower chemical shift (7.45 ppm). The coupling constants of 8.6 Hz and 8.5 Hz are typical for ortho-coupling in aromatic systems.
-
Ethyl Ester Protons: The ethyl group of the ester functionality gives rise to a multiplet between 4.29-4.17 ppm and a triplet at 1.24 ppm. The multiplet corresponds to the methylene protons (-OCH₂-) adjacent to the ester oxygen, and its complex splitting pattern is likely due to coupling with the adjacent methyl protons. The triplet at 1.24 ppm is assigned to the terminal methyl protons (-CH₃) and is split by the neighboring methylene protons.
-
Methylene Protons: The singlet at 3.95 ppm is assigned to the active methylene protons situated between the two carbonyl groups (-C(O)CH₂C(O)-). The absence of coupling indicates that there are no adjacent protons.
Experimental Protocol
The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
A sample of Ethyl 3-oxo-3-(4-chlorophenyl)propanoate is dissolved in deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
2. Instrumentation:
-
A 300 MHz NMR spectrometer is used for data acquisition.
3. Data Acquisition:
-
The ¹H NMR spectrum is recorded at room temperature.
-
Standard acquisition parameters are used to obtain a high-resolution spectrum.
4. Data Processing:
-
The raw data (Free Induction Decay) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the TMS signal at 0.0 ppm.
-
Signal integration is performed to determine the relative number of protons for each signal.
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton assignments.
An In-depth Technical Guide to the ¹³C NMR of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. The following sections detail the predicted ¹³C NMR data, a comprehensive experimental protocol for its acquisition, and the synthesis of the title compound.
Predicted ¹³C NMR Data
The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds, including ethyl benzoylacetate and substituted benzoic acid derivatives. The chlorine atom on the phenyl ring is expected to have a notable effect on the chemical shifts of the aromatic carbons.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Label | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |
| C1 | ~167 | Singlet |
| C2 | ~62 | Singlet |
| C3 | ~14 | Singlet |
| C4 | ~45 | Singlet |
| C5 | ~192 | Singlet |
| C6 | ~135 | Singlet |
| C7 | ~129 | Singlet |
| C8 | ~129 | Singlet |
| C9 | ~140 | Singlet |
Note: These are predicted values and may vary slightly from experimentally determined shifts.
Chemical Structure and Atom Labeling
The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled for reference to the NMR data table.
Caption: Structure of this compound.
Experimental Protocols
The following is a general protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.[1][2]
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹³C NMR spectrum should be acquired on a spectrometer operating at a frequency of 75 to 125 MHz for the carbon nucleus.[2]
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Shim the magnetic field to achieve homogeneity.
-
A standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments) should be used.[1]
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[1] For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).[1]
-
Phase the resulting spectrum.[1]
-
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]
-
Perform baseline correction.[1]
Synthesis of this compound
The synthesis of the title compound can be achieved via a Claisen condensation reaction.[3]
Workflow for the Synthesis of this compound
References
Mass Spectrometry of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a molecule of interest in various chemical and pharmaceutical research fields. This document details its fragmentation patterns, provides a structured summary of its mass spectral data, and outlines a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Core Data Presentation
The mass spectrum of this compound is characterized by distinct fragmentation patterns resulting from its molecular structure, which includes a 4-chlorophenyl group, a keto group, and an ethyl ester moiety. The presence of a chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments, with peaks at m/z and m/z+2 in an approximate 3:1 ratio.
Table 1: Key Mass Spectral Data for this compound
| m/z | Proposed Fragment Ion | Relative Abundance (Estimated) |
| 226/228 | [C₁₁H₁₁ClO₃]⁺• (Molecular Ion) | Low |
| 181 | [C₁₁H₁₀O₃]⁺• | Moderate |
| 153/155 | [C₈H₆ClO]⁺ | Moderate |
| 139/141 | [C₇H₄ClO]⁺ | High |
| 111/113 | [C₆H₄Cl]⁺ | High |
| 75 | [C₆H₃]⁺ | Moderate |
Fragmentation Pathways
The fragmentation of this compound upon electron ionization (EI) is primarily driven by the cleavage of bonds adjacent to the carbonyl groups and the aromatic ring. The major fragmentation pathways are illustrated below.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector.
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
3. Data Analysis
-
Software: Utilize the instrument's data acquisition and analysis software (e.g., Agilent MassHunter) to process the chromatograms and mass spectra.
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Analysis: Extract the mass spectrum for the identified peak and compare it with reference spectra or interpret the fragmentation pattern to confirm the structure.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General experimental workflow for GC-MS analysis.
IR spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For researchers, scientists, and drug development professionals, understanding the molecular characteristics of pharmaceutical intermediates is paramount. This compound, a key building block in the synthesis of various bioactive molecules, possesses a unique infrared (IR) spectral signature defined by its constituent functional groups. This guide provides a detailed analysis of its expected IR spectrum, a comprehensive experimental protocol for spectral acquisition, and a visualization of its molecular structure.
Predicted Infrared Spectral Data
While experimental spectral data for this compound is not publicly available, a theoretical IR spectrum can be constructed based on the characteristic vibrational frequencies of its functional groups: an aromatic ketone, an ester, and the influence of the chlorine substituent on the phenyl ring. The expected absorption peaks are summarized in Table 1.
Table 1: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |
| ~1745 - 1735 | Strong | C=O Stretch | Ester |
| ~1685 - 1665 | Strong | C=O Stretch | Aryl Ketone |
| ~1600 - 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1300 - 1000 | Strong | C-O Stretch | Ester |
| ~1100 - 1000 | Strong | C-Cl Stretch | Aryl Halide |
| ~850 - 810 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |
Note: The exact wavenumbers can vary based on the sample preparation and the physical state of the compound.
Interpretation of the Spectrum
The is characterized by two distinct carbonyl absorption bands. The ester carbonyl (C=O) stretch is expected at a higher wavenumber (~1745-1735 cm⁻¹) compared to the aryl ketone carbonyl stretch (~1685-1665 cm⁻¹). The conjugation of the ketone with the phenyl ring lowers its vibrational frequency. The spectrum will also feature absorptions corresponding to the C-H stretching of the aromatic ring and the aliphatic ethyl group. The strong absorptions in the fingerprint region, particularly the C-O stretching of the ester and the C-Cl stretching of the aryl halide, are also key identifiers for this molecule.
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)
-
Spatula
-
Pipette (if the sample is liquid)
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
3.2. Sample Preparation
The choice of sample preparation depends on the physical state of the compound.
-
For a Liquid Sample (Neat):
-
Ensure the ATR crystal or salt plates are clean by wiping with a lint-free cloth dampened with a suitable solvent and allowing it to fully evaporate.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal or onto one of the salt plates.
-
If using salt plates, carefully place the second plate on top, spreading the liquid into a thin, uniform film.
-
-
For a Solid Sample (as a thin film):
-
If the solid has a low melting point, it can be gently warmed until it melts.
-
A small amount of the molten sample can then be applied to the ATR crystal or between salt plates as described for a liquid sample.
-
3.3. Data Acquisition
-
Background Spectrum: With the empty and clean ATR accessory or salt plates in the sample compartment, run a background scan. This will account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal or salt plates.
-
Sample Spectrum: Place the prepared sample into the spectrometer.
-
Scan Parameters: Set the spectral range to 4000-400 cm⁻¹. To achieve a good signal-to-noise ratio, co-add 16 to 32 scans.
-
Data Collection: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
3.4. Data Processing and Analysis
-
The resulting spectrum should be baseline-corrected if necessary.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Correlate the observed peaks with the expected vibrational modes as detailed in Table 1 to confirm the identity and purity of the compound.
Visualization of Molecular Structure
A clear understanding of the molecular structure is essential for interpreting the IR spectrum. The following diagram illustrates the connectivity of atoms in this compound.
Caption: Molecular structure of this compound.
This technical guide provides a foundational understanding of the IR spectral characteristics of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can effectively utilize IR spectroscopy for the identification and quality control of this important chemical intermediate.
An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The equilibrium between the keto and enol tautomers is a critical determinant of the molecule's reactivity, polarity, and potential for biological activity. This document outlines the synthesis of the title compound, details the experimental protocols for characterizing the tautomeric equilibrium using modern spectroscopic techniques, and presents quantitative data to illustrate the influence of environmental factors. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the underlying chemical principles.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds such as this compound, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of the enol tautomer.
The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the nature of substituents on the molecule.[2][3] The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The ability to control and understand this tautomeric balance is crucial for predicting reaction outcomes and designing molecules with specific chemical and pharmacological properties.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Claisen condensation of 4-chloroacetophenone with diethyl carbonate.[4]
Experimental Protocol
To a suspension of sodium hydride (55% in mineral oil, washed with diethyl ether) in diethyl carbonate, a solution of 4-chloroacetophenone in diethyl carbonate is added dropwise at ice bath temperature. The reaction mixture is then stirred at room temperature for 48 hours. Upon completion, the reaction is quenched by the addition of crushed ice, and the pH is adjusted to 6-7 with 5N hydrochloric acid. The product is extracted with diethyl ether, and the organic layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After removal of the solvents under reduced pressure, this compound is obtained as an oil.[4]
Characterization of the Tautomeric Equilibrium
The quantitative analysis of the keto-enol equilibrium is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, with Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is the most powerful tool for quantifying the ratio of keto and enol tautomers in solution.[1] The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
3.1.1. Experimental Protocol for NMR Analysis
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration (typically 0.1-0.2 M).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Signal Identification: Identify the characteristic signals for the keto and enol forms.
-
Keto form: The α-methylene protons (-CH₂-) typically appear as a singlet.
-
Enol form: The vinylic proton (=CH-) appears as a singlet, and the enolic hydroxyl proton (-OH) gives a broad singlet at a downfield chemical shift.
-
-
Integration and Calculation: Integrate the area of a well-resolved signal for the keto form (e.g., the α-methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton). The molar ratio of the two tautomers can be calculated from the ratio of the integrated areas, taking into account the number of protons giving rise to each signal.
The equilibrium constant (Keq) is then calculated as:
Keq = [Enol] / [Keto]
3.1.2. Representative ¹H NMR Data
| Tautomer | Proton | Representative Chemical Shift (δ, ppm) in CDCl₃ | Representative Chemical Shift (δ, ppm) in DMSO-d₆ |
| Keto | α-CH₂ | ~ 4.1 | ~ 4.2 |
| Aromatic-H | ~ 7.4 - 7.9 | ~ 7.5 - 8.0 | |
| Ethyl-CH₂ | ~ 4.2 | ~ 4.1 | |
| Ethyl-CH₃ | ~ 1.2 | ~ 1.1 | |
| Enol | Vinylic =CH | ~ 6.1 | ~ 6.2 |
| Enolic -OH | ~ 12.5 | ~ 13.0 | |
| Aromatic-H | ~ 7.4 - 7.8 | ~ 7.5 - 7.9 | |
| Ethyl-CH₂ | ~ 4.2 | ~ 4.1 | |
| Ethyl-CH₃ | ~ 1.3 | ~ 1.2 |
Note: Chemical shifts are approximate and can vary based on concentration and exact substitution pattern.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the keto-enol equilibrium as the two tautomers often possess distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.[7]
3.2.1. Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.
-
Data Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the spectra to identify the absorption maxima corresponding to the keto and enol forms. The relative intensities of these bands can provide qualitative information about the position of the equilibrium.
3.2.2. Representative UV-Vis Absorption Data
The following table provides representative absorption maxima for the keto and enol forms of β-ketoesters.
| Tautomer | Electronic Transition | Representative λmax (nm) |
| Keto | n → π | ~ 280 |
| π → π | ~ 245 | |
| Enol | π → π* | ~ 280 - 320 (solvent dependent) |
Note: The exact λmax values are highly dependent on the solvent and the specific molecular structure.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between the keto and enol forms by identifying the characteristic vibrational frequencies of their functional groups.
3.3.1. Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), as a solution in a suitable IR-transparent solvent, or as a KBr pellet for solid samples.
-
Data Acquisition: Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the keto and enol tautomers.
3.3.2. Representative IR Absorption Frequencies
| Tautomer | Functional Group | Characteristic Absorption Frequency (cm⁻¹) |
| Keto | C=O (benzoyl) | ~ 1685 |
| C=O (ester) | ~ 1740 | |
| Enol | O-H (intramolecular H-bond) | 2500 - 3200 (broad) |
| C=O (conjugated ester) | ~ 1650 | |
| C=C (vinylic) | ~ 1610 |
Note: These are general ranges, and the exact frequencies can be influenced by the molecular environment.[10][11]
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several factors.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[2]
-
Nonpolar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is a significant stabilizing factor.
-
Polar aprotic solvents (e.g., DMSO, acetone) can also stabilize the enol form through intermolecular hydrogen bonding with the enolic hydroxyl group.[2]
-
Polar protic solvents (e.g., water, ethanol) can hydrogen bond with both the keto and enol forms, often leading to a more complex equilibrium.
Temperature Effects
The effect of temperature on the keto-enol equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. By performing NMR analysis at different temperatures, a van't Hoff plot (ln Keq vs. 1/T) can be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.[3]
Visualizations
Keto-Enol Tautomerism Equilibrium
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Caption: The equilibrium between the keto and enol tautomers.
Experimental Workflow for NMR Analysis
Caption: Workflow for determining the keto-enol equilibrium by NMR.
Conclusion
The keto-enol tautomerism of this compound is a dynamic equilibrium that dictates its chemical behavior. This technical guide has provided a framework for its synthesis and detailed the key experimental methodologies for its characterization. While specific quantitative data for this exact molecule remains to be extensively published, the principles and representative data presented here offer a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding and control of this tautomeric equilibrium are paramount for the rational design and application of this and related compounds in various fields of chemistry.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. biopchem.education [biopchem.education]
- 4. prepchem.com [prepchem.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a substituted β-keto ester, is a molecule of interest in organic synthesis and potential pharmaceutical applications. Its structural features, including an aromatic ring, a halogen substituent, and the reactive β-keto ester moiety, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and standard methodologies for the determination of its key physical characteristics.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClO₃ | [1] |
| Molecular Weight | 226.66 g/mol | [1] |
| Melting Point | 38 °C | |
| Boiling Point | 268-269 °C | |
| Density | 1.218 g/mL at 25 °C | |
| CAS Number | 2881-63-2 | [1] |
| Appearance | White to orange to green powder to lump |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Claisen condensation reaction. The following protocol is based on established synthetic procedures.
Materials:
-
4'-Chloroacetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A suspension of sodium hydride in diethyl carbonate is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.
-
A solution of 4'-chloroacetophenone in diethyl carbonate is added dropwise to the cooled suspension of sodium hydride with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours) to ensure the completion of the reaction.
-
The reaction is then quenched by the careful addition of crushed ice.
-
The pH of the solution is adjusted to between 6 and 7 by the addition of 5N hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and diethyl ether is added to extract the product.
-
The layers are separated, and the organic layer is washed with a saturated aqueous sodium chloride solution.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, an oily substance.
Determination of Physical Properties: Standard Methodologies
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the available literature, standard laboratory techniques are employed for such characterizations.
Melting Point Determination:
The melting point of a solid compound can be determined using a capillary melting point apparatus. A small amount of the powdered substance is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.
Boiling Point Determination:
The boiling point can be determined by distillation of the liquid substance. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils and condenses, is recorded as the boiling point. For small quantities, a micro-boiling point or Thiele tube method can be used.
Density Measurement:
The density of a liquid can be determined using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature. The density is then calculated by dividing the mass by the volume.
Solubility Profile
The solubility of this compound is not extensively documented with quantitative data. However, based on its chemical structure as a moderately polar organic molecule, a qualitative solubility profile can be predicted. It is expected to be sparingly soluble in water due to the presence of the polar ester and ketone functional groups, which can engage in hydrogen bonding with water. However, the nonpolar chlorophenyl group and the overall size of the molecule will limit its aqueous solubility. It is anticipated to be readily soluble in a wide range of common organic solvents, including:
-
Alcohols (e.g., ethanol, methanol)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Halogenated solvents (e.g., dichloromethane, chloroform)
-
Aromatic hydrocarbons (e.g., toluene)
Logical Workflow for Synthesis and Characterization
The general workflow for the synthesis and subsequent characterization of this compound can be visualized as a logical progression of steps.
Signaling Pathways and Experimental Workflows
A thorough review of the scientific literature did not reveal any specific biological signaling pathways or complex experimental workflows in which this compound is a key interacting molecule. Research on this compound has primarily focused on its synthesis and its utility as a chemical intermediate. Therefore, a diagrammatic representation of a signaling pathway or a complex experimental workflow directly involving this compound cannot be provided at this time. As research into the biological activities of this and related compounds progresses, such information may become available.
Conclusion
References
An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the core starting materials, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Core Synthetic Pathway: Claisen Condensation
The most prevalent and industrially scalable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester.[1][2][3][4][5] In this specific synthesis, the key starting materials are 4-chloroacetophenone and diethyl carbonate.
The reaction proceeds via the formation of an enolate from 4-chloroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-keto ester. A strong base, such as sodium hydride, is typically employed to drive the reaction to completion.
Logical Relationship of the Claisen Condensation Pathway
Caption: Claisen condensation of 4-chloroacetophenone and diethyl carbonate.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 236 | 1.192 | 1.556 |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 126-128 | 0.975 | 1.385 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | - | 0.92 | - |
| This compound | C₁₁H₁₁ClO₃ | 226.66[6][7][8] | 268-269[7] | 1.218[7] | 1.5500[7] |
Experimental Protocol: Synthesis via Claisen Condensation
This section details the experimental methodology for the synthesis of this compound from 4-chloroacetophenone and diethyl carbonate.[9]
Materials and Reagents:
-
4-Chloroacetophenone
-
Diethyl Carbonate
-
Sodium Hydride (55-60% dispersion in mineral oil)
-
Diethyl Ether
-
5N Hydrochloric Acid
-
Saturated Aqueous Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Crushed Ice
Experimental Workflow
Caption: Workflow for this compound synthesis.
Procedure:
-
Preparation of Sodium Hydride Suspension: In a suitable reaction vessel, a suspension of 34 g of sodium hydride (55% in mineral oil) in 400 ml of diethyl carbonate is prepared. The sodium hydride is washed twice with diethyl ether to remove the mineral oil.[9]
-
Addition of Reactants: A solution of 96.6 g of 4-chloroacetophenone in 300 ml of diethyl carbonate is added dropwise to the sodium hydride suspension. The addition is carried out at ice bath temperature.[9]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 days.[9]
-
Work-up:
-
The resulting dark solution is carefully quenched by the addition of crushed ice.[9]
-
The pH of the mixture is adjusted to 6-7 with 5N hydrochloric acid.[9]
-
The mixture is then diluted with diethyl ether, and the organic and aqueous layers are separated.[9]
-
The organic phase is washed with a saturated aqueous sodium chloride solution.[9]
-
The organic layer is dried over anhydrous sodium sulfate.[9]
-
-
Isolation of Product: The solvents are removed under reduced pressure to yield the oily this compound.[9]
Alternative Starting Materials and Synthetic Routes
While the Claisen condensation of 4-chloroacetophenone and diethyl carbonate is the most direct route, alternative starting materials can be considered.
-
Crossed Claisen Condensation: This variation involves the reaction of two different esters.[3] For instance, ethyl 4-chlorobenzoate could be reacted with ethyl acetate in the presence of a strong base. In this scenario, ethyl acetate would form the enolate, which would then attack the carbonyl of ethyl 4-chlorobenzoate. To favor the desired product, conditions must be optimized to minimize the self-condensation of ethyl acetate.
-
From 4-Chlorobenzoyl Chloride: Another potential route involves the acylation of the enolate of ethyl acetate with 4-chlorobenzoyl chloride. This approach would also yield the desired β-keto ester.
These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the need to avoid certain reaction conditions. However, they may also present challenges in terms of selectivity and yield optimization.
This guide provides a foundational understanding of the synthesis of this compound. For further process development and optimization, detailed analytical characterization of the product and reaction intermediates is recommended.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 6. Ethyl (4-chlorobenzoyl)acetate - Protheragen [protheragen.ai]
- 7. (4-クロロベンゾイル)酢酸エチル | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Methodological & Application
Application Notes: The Utility of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in the Synthesis of Bio-relevant Heterocycles
Introduction
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a versatile β-ketoester that serves as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds.[1] Its bifunctional nature, characterized by the presence of a ketone and an ester group separated by a methylene unit, allows for facile cyclocondensation reactions with various nucleophiles. The embedded 4-chlorophenyl moiety is a common feature in many pharmacologically active molecules, making this building block particularly valuable for drug discovery and development programs. These application notes provide detailed protocols for the synthesis of three key heterocyclic scaffolds—pyrazoles, pyrimidines, and 1,4-dihydropyridines—utilizing this compound as the primary starting material.
Application 1: Synthesis of 5-(4-chlorophenyl)-3-hydroxy-1H-pyrazoles
The reaction of β-ketoesters with hydrazine derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. This reaction proceeds via a condensation-cyclization sequence to yield pyrazolone derivatives, which are prominent scaffolds in medicinal chemistry, exhibiting anti-inflammatory, analgesic, and anticancer properties.[2]
General Reaction Scheme:
The reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol typically yields the corresponding pyrazolone. The reaction is often catalyzed by a small amount of acid.
// Reactants Start [label="this compound\n+ Hydrazine Hydrate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Ethanol (Solvent)\nGlacial Acetic Acid (Catalyst)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Process Process [label="Reflux", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product Product [label="5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start -> Process [label="Condensation"]; Reagents -> Process; Process -> Product [label="Cyclization"]; } caption="Workflow for Pyrazole Synthesis"
Quantitative Data Summary
| Entry | Hydrazine Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | Acetic Acid | 78 | 4 | 92 |
| 2 | Phenylhydrazine | Ethanol | Acetic Acid | 78 | 5 | 88 |
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add 11 mmol of hydrazine hydrate followed by 3-4 drops of glacial acetic acid.
-
Reaction Condition: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.
-
Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash the cake with a small amount of cold ethanol (2 x 10 mL).
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product is a white to off-white solid.
Application 2: Synthesis of 4-(4-chlorophenyl)-6-hydroxy-2-mercaptopyrimidine
Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic drugs. The condensation of β-ketoesters with urea, thiourea, or amidines provides a direct route to functionalized pyrimidine rings.[3] The use of thiourea in an alcoholic solvent under basic conditions is a common method for synthesizing 2-thioxopyrimidines.
// Reactants Start [label="this compound\n+ Thiourea", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Sodium Ethoxide\n(Base/Catalyst)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Process Process [label="Reflux in Ethanol", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="4-(4-chlorophenyl)-6-hydroxy-\npyrimidine-2(1H)-thione", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start -> Process; Base -> Process; Process -> Product [label="Cyclocondensation"]; } caption="Workflow for Pyrimidine Synthesis"
Quantitative Data Summary
| Entry | N-C-N Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiourea | NaOEt | Ethanol | 78 | 8 | 85 |
| 2 | Urea | NaOEt | Ethanol | 78 | 10 | 78 |
| 3 | Guanidine | NaOEt | Ethanol | 78 | 6 | 89 |
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-hydroxypyrimidine-2(1H)-thione
-
Reaction Setup: Prepare a solution of sodium ethoxide by carefully dissolving 12 mmol of sodium metal in 50 mL of absolute ethanol in a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add 12 mmol of thiourea and stir for 15 minutes. Subsequently, add a solution of 10 mmol of this compound in 10 mL of ethanol dropwise over 20 minutes.
-
Reaction Condition: Heat the resulting mixture to reflux for 8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling the mixture to room temperature, pour it into 100 mL of ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (1 M) to a pH of approximately 5-6, which will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield the desired pyrimidine derivative.
Application 3: Synthesis of 1,4-Dihydropyridines (Hantzsch Synthesis)
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[4][5] This reaction is a highly efficient method for creating 1,4-dihydropyridine derivatives, a class of compounds famous for their use as calcium channel blockers (e.g., Nifedipine).[6]
// Reactants Ketoester [label="this compound\n(1 equiv.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aromatic Aldehyde\n(e.g., Benzaldehyde)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Ethyl 3-aminocrotonate\n(formed in situ from another\n-ketoester + NH3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Process Process [label="Multicomponent\nCondensation\n(Reflux in EtOH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="Substituted 1,4-Dihydropyridine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Ketoester -> Process; Aldehyde -> Process; Enamine -> Process; Process -> Product; } caption="Logical Flow of Hantzsch Synthesis"
Quantitative Data Summary
| Entry | Aldehyde | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Ammonium Acetate | Ethanol | 78 | 6 | 90 |
| 2 | Benzaldehyde | Ammonium Acetate | Ethanol | 78 | 8 | 86 |
| 3 | 2-Chlorobenzaldehyde | Ammonium Acetate | Methanol | 65 | 8 | 81 |
Experimental Protocol: Hantzsch-type Synthesis of a 1,4-Dihydropyridine Derivative
Note: This protocol describes a modified Hantzsch reaction where this compound is one of the two β-dicarbonyl components.
-
Reaction Setup: To a 100 mL round-bottom flask, add 10 mmol of an aromatic aldehyde (e.g., 4-nitrobenzaldehyde), 10 mmol of this compound, 10 mmol of ethyl acetoacetate, and 15 mmol of ammonium acetate.
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reaction Condition: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture in an ice bath. The product will typically crystallize out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a minimal amount of cold ethanol to remove residual reactants. The product can be further purified by recrystallization from hot ethanol if necessary.
-
Drying: Dry the purified 1,4-dihydropyridine derivative in a vacuum oven.
References
- 1. This compound | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Synthesis of Pyrazoles using Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is a cornerstone of many drug discovery programs.
A common and effective method for the synthesis of the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This application note provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and hydrazine hydrate. This reaction provides a straightforward and efficient route to a valuable pyrazole intermediate that can be further functionalized to generate a library of potential drug candidates.
Reaction Principle
The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine hydrate attacks one of the carbonyl groups of the β-ketoester, this compound. This is followed by an intramolecular cyclization with the elimination of a molecule of ethanol and water to form the stable pyrazole ring. The resulting product, 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, can exist in tautomeric forms, including 5-(4-chlorophenyl)-3-hydroxypyrazole.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of pyrazoles from β-ketoesters and hydrazines.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Distilled water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.26 g) in absolute ethanol (50 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.1 mL) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add ice-cold distilled water (100 mL) to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold distilled water (2 x 20 mL).
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. For higher purity, silica gel column chromatography can be employed using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazoles from β-ketoesters and hydrazines. While specific data for the title reaction is compiled from various sources, these tables provide a general expectation for the efficiency and characterization of such reactions.
Table 1: Reaction Conditions and Yields for the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one and Analogs
| Starting Material | Reagent | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | Hydrazine Hydrate | Ethanol | Acetic Acid | 4-6 | Reflux | ~80-90 (expected) | General Method |
| Ethyl benzoylacetate | Phenylhydrazine | Ethanol | - | 2 | Reflux | High | [3] |
| 1,3-Diketones | Hydrazines | Various | Lewis Acids | - | - | High | [1] |
| 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | Hydrazine Hydrate | Glacial Acetic Acid | - | 4-5 | Reflux | 71 |
Table 2: Characterization Data for 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| Melting Point | 190-192 °C | [4] |
| Appearance | Brown to Orange Solid | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |
Note: The characterization data is for the closely related or identical compound 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, which is a tautomer of the target molecule.
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one
Caption: Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for pyrazole synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is toxic and corrosive. Work in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames.
-
Conduct a thorough risk assessment before starting the experiment.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, a valuable building block in drug discovery. The straightforward procedure, coupled with the potential for high yields, makes this an attractive method for researchers in academia and industry. The resulting pyrazole can be further elaborated to explore structure-activity relationships and develop novel therapeutic agents.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. jocpr.com [jocpr.com]
- 4. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | 76205-19-1 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] The Biginelli reaction, a one-pot three-component synthesis, provides an efficient and straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[3][4] This document provides detailed protocols for the synthesis of pyrimidine derivatives using ethyl 3-(4-chlorophenyl)-3-oxopropanoate as a key precursor, leveraging the Biginelli condensation reaction. The resulting compounds, bearing a 4-chlorophenyl moiety, are of significant interest due to their potential cytotoxic and anticancer activities.[5][6]
Synthetic Pathway
The synthesis of 4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives from this compound is achieved via a Biginelli reaction. This reaction involves the acid-catalyzed condensation of the β-ketoester (this compound), an aldehyde (e.g., benzaldehyde), and urea or thiourea.[3][7]
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iau.ir [journals.iau.ir]
Application Note: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Abstract
This application note provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one through the Knorr-type condensation reaction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with hydrazine hydrate. Pyrazolone scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3][4] This document outlines the reaction principle, a detailed experimental protocol, tabulated data for reactants and expected outcomes, and safety considerations. The methodologies are intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Reaction Principle
The synthesis of pyrazole and pyrazolone derivatives is a cornerstone in heterocyclic chemistry, largely due to their prevalence in pharmacologically active compounds.[1][5] The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring, typically by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8]
A key variation of this reaction involves the condensation of a β-ketoester, such as this compound, with hydrazine.[9][10] The reaction proceeds through two main steps:
-
Condensation: The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the β-ketoester to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl, leading to the formation of the stable five-membered pyrazolone ring after the elimination of ethanol.
This reaction is typically catalyzed by a small amount of acid and is favored by the formation of the stable, aromatic-like pyrazolone ring structure.[9][11] Pyrazolones exist in tautomeric forms, and while often drawn as the keto tautomer, the enol form can be a major contributor, leading to aromaticity in the ring.[9]
Caption: Knorr-type pyrazolone synthesis mechanism.
Applications in Drug Development
Pyrazolone derivatives constitute a critical structural motif in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties.[1][4] Their versatility has led to the development of numerous FDA-approved drugs.[1] The wide-ranging biological activities make this class of compounds a valuable target for drug discovery and lead optimization.
Key Reported Activities:
-
Anti-inflammatory and Analgesic: Many pyrazolone derivatives are widely used as anti-inflammatory, analgesic, and antipyretic drugs.[3]
-
Antimicrobial Agents: These compounds have shown significant activity against various bacterial and fungal strains.[1]
-
Anticancer Agents: The pyrazoline and pyrazolone scaffolds are being actively investigated for their potential as anticancer agents.[5]
-
Central Nervous System (CNS) Agents: Certain derivatives have demonstrated effects on the central nervous system.[1][2]
-
Other Activities: The pyrazolone nucleus is also associated with antioxidant, anti-tubercular, antiviral, and antihyperglycemic activities.[1]
Experimental Protocol
This protocol details the synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Hydrazine hydrate (~64% hydrazine)
-
1-Propanol or Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
-
Equipment:
-
25-mL Round-bottom flask or scintillation vial
-
Magnetic stir bar and stir plate with heating
-
Condenser
-
Thermometer or temperature probe
-
Buchner funnel and filter flask
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer (for characterization)
-
3.2. Reactant Data
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₁₁H₁₁ClO₃ | 226.66 | Starting Material |
| Hydrazine Hydrate (64% N₂H₄) | H₆N₂O | 50.06 | Reagent |
3.3. Synthetic Procedure
-
In a 25-mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5 mmol, 1.13 g) and 1-propanol (5 mL).
-
To this solution, add hydrazine hydrate (e.g., 10 mmol, ~0.5 mL). Caution: Hydrazine is toxic and should be handled with care in a well-ventilated fume hood.[9]
-
Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[9][11]
-
Attach a condenser and heat the reaction mixture with stirring to approximately 100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) after 1 hour. Use a mobile phase of 30% ethyl acetate in hexane. Spot the starting material and the reaction mixture. The reaction is complete when the starting β-ketoester spot is no longer visible.[9][11]
-
Once the reaction is complete (typically 1-2 hours), remove the heat source.
-
While the solution is still hot, slowly add deionized water (15-20 mL) with vigorous stirring to precipitate the product.[11]
-
Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Wash the collected solid with a small amount of cold water or cold ethanol to remove any soluble impurities.[9][11]
-
Allow the product to air dry completely. Determine the mass and calculate the percent yield.
3.4. Characterization The identity and purity of the synthesized 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can be confirmed by the following methods:
-
Melting Point: Determine the melting range of the dry product.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare the data with literature values.[12]
Data Presentation
4.1. Typical Reaction Parameters and Results
| Parameter | Value / Observation |
| Stoichiometry (Hydrazine:Ester) | 2:1 |
| Solvent | 1-Propanol or Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | ~100°C |
| Reaction Time | 1 - 2 hours |
| Work-up | Precipitation with water |
| Expected Yield | > 80% (High yields are typical for this reaction)[9] |
| Appearance | White to off-white solid |
4.2. Representative Spectroscopic Data
The following table provides representative (literature-reported) spectroscopic data for the characterization of 5-(4-chlorophenyl)-3H-pyrazol-3-one.[12] Actual results should be compared to experimentally obtained data.
| Spectroscopy | Expected Peaks / Signals |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N, C=C stretch) |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons (on the chlorophenyl ring), the CH₂ group of the pyrazolone ring, and the N-H protons. |
| ¹³C NMR (ppm) | Signals for the carbonyl carbon, aromatic carbons, and the methylene carbon of the pyrazolone ring. |
| Mass Spec | A molecular ion peak corresponding to the product's mass (C₉H₇ClN₂O, M.W. = 194.62 g/mol ). |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and characterization of the target compound.
Caption: General experimental workflow for pyrazolone synthesis.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. dovepress.com [dovepress.com]
- 6. jk-sci.com [jk-sci.com]
- 7. knorr pyrazole synthesis | PPTX [slideshare.net]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone transformation in modern organic synthesis. The products are highly valuable chiral building blocks for the synthesis of a wide array of pharmaceuticals and biologically active compounds. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a prochiral substrate whose reduction product, ethyl (R)- or (S)-3-(4-chlorophenyl)-3-hydroxypropanoate, serves as a key intermediate in drug development. Achieving high enantioselectivity and yield in this transformation is critical.
This document outlines three robust and widely adopted methodologies for the asymmetric reduction of this compound:
-
Asymmetric Transfer Hydrogenation (ATH) using chiral Ruthenium and Rhodium catalysts.
-
Corey-Bakshi-Shibata (CBS) Reduction employing chiral oxazaborolidine catalysts.
-
Biocatalytic Reduction utilizing whole-cell biocatalysts or isolated enzymes.
Each section provides a detailed protocol, a summary of expected performance based on literature data for the target substrate or close analogs, and a visual workflow to guide the experimental setup.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data for the asymmetric reduction of this compound and analogous aromatic β-keto esters. This allows for a direct comparison of the efficacy of different catalytic systems.
| Substrate | Method | Catalyst/Biocatalyst | Yield/Conv. (%) | e.e. (%) | Product Config. | Reference |
| This compound | Asymmetric Transfer Hydrogenation | [CpRhCl₂]₂ + Chiral Ligand 4¹ | 81% | 96% | (R) | [1] |
| Ethyl 3-oxo-3-phenylpropanoate | Asymmetric Transfer Hydrogenation | [CpRhCl₂]₂ + Chiral Ligand 4¹ | 84% | 96% | (R) | [1] |
| Ethyl 4-chloroacetoacetate | Biocatalytic (Yeast) | Candida magnoliae | >90% (90 g/L) | 96.6% | (S) | [2] |
| Various Aromatic Ketones | CBS Reduction | (R)-Me-CBS | 91-98% (Yield) | 91-98% | (R) | [3] |
| Various β-Keto Esters | Noyori Hydrogenation | Ru-BINAP | High | >98% | (R) or (S) | [4][5] |
¹Chiral diamine ligand as described in the reference.[1]
Method 1: Asymmetric Transfer Hydrogenation (ATH) with a Rhodium Catalyst
Asymmetric transfer hydrogenation is a highly efficient method that uses a stable hydrogen donor, such as a formic acid/triethylamine mixture, to achieve reduction under mild conditions.[6] This protocol is adapted from a procedure demonstrated to be effective for the title compound.[1]
Experimental Protocol
Materials:
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Chiral diamine ligand (e.g., as described in reference[1])
-
This compound
-
Sodium formate (HCOONa)
-
Deionized water (degassed)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Chiral HPLC or GC for enantiomeric excess (e.e.) determination
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (if desired, though the cited procedure was performed in air), dissolve [Cp*RhCl₂]₂ (0.002 mmol, 0.5 mol%) and the chiral ligand (0.004 mmol, 1 mol%) in deionized water (5 mL).
-
Stir the resulting solution at 40°C for 1-2 hours to form the active catalyst.
-
Cool the catalyst solution to the reaction temperature (e.g., 30°C).
-
Reaction Setup: To the catalyst solution, add sodium formate (2 mmol, 5 eq.) followed by this compound (0.4 mmol, 1 eq.).
-
Stir the reaction mixture vigorously at 30°C. Monitor the reaction progress by TLC or HPLC analysis of aliquots.
-
Work-up: Upon completion, quench the reaction by adding brine (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Workflow Diagram: Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable and highly enantioselective method for reducing a wide variety of prochiral ketones.[7][8] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate to facilitate a stereoselective hydride transfer.[9]
Experimental Protocol
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
Syringes and cannula for transferring anhydrous reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78°C)
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Chiral HPLC or GC for e.e. determination
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (5 mL).
-
Cool the flask to -78°C.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq., 0.1 mmol for a 1 mmol scale reaction).
-
Slowly add borane-dimethyl sulfide complex (BMS, approx. 0.6-1.0 eq.) dropwise to the flask. Stir for 10 minutes.
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF (3 mL).
-
Slowly add the substrate solution to the catalyst-borane mixture dropwise via syringe or cannula over 30-60 minutes, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction at low temperature by the slow, dropwise addition of methanol (2 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Workflow Diagram: CBS Reduction
Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.
Method 3: Biocatalytic Reduction with Whole Cells
Biocatalysis offers a green and highly selective alternative for asymmetric synthesis, operating under mild conditions (room temperature, neutral pH).[10] Ketoreductase (KRED) enzymes, often used within whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or specific bacterial strains, can reduce ketones with exceptional stereocontrol.
Experimental Protocol (using Baker's Yeast)
Materials:
-
Baker's yeast (Saccharomyces cerevisiae), active dry yeast
-
Sucrose or Glucose
-
This compound
-
Deionized water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Erlenmeyer flask (appropriately sized for good aeration)
-
Orbital shaker with temperature control
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Chiral HPLC or GC for e.e. determination
Procedure:
-
Yeast Culture Preparation: In an Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm deionized water (200 mL, approx. 35-40°C).
-
Add the active dry baker's yeast (e.g., 10 g) to the sugar solution. Swirl gently to mix.
-
Allow the yeast to activate for 20-30 minutes until foaming is observed.
-
Reaction Setup: Place the flask on an orbital shaker set to ~150 rpm at 30°C.
-
Add the this compound (e.g., 1 g) to the fermenting yeast culture. A small amount of a co-solvent like ethanol can be used to aid dissolution if necessary.
-
Incubation: Allow the reaction to proceed for 24-72 hours. Monitor the reduction by periodically taking a small aliquot, extracting with EtOAc, and analyzing by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and add a pad of diatomaceous earth (Celite®) to aid filtration.
-
Filter the mixture through the Büchner funnel to remove the yeast cells. Wash the cell cake with water and then with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Saturate the aqueous layer with solid NaCl to reduce the solubility of the product.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the final product using chiral HPLC or GC.
Workflow Diagram: Biocatalytic Reduction
Caption: Workflow for Whole-Cell Biocatalytic Reduction.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate to produce optically active Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate is a pivotal reaction in synthetic organic chemistry. The resulting chiral β-hydroxy ester is a valuable building block for the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3] The stereochemistry of the hydroxyl group is often critical for the efficacy and safety of the final drug product, making enantioselective synthesis methods of paramount importance.
These application notes provide an overview of established methods for the asymmetric hydrogenation of β-keto esters, which are directly applicable to this compound. Detailed protocols for two highly effective catalytic systems, Rhodium- and Ruthenium-based catalysts, are presented.
Application and Significance
The chlorinated phenyl ring and the chiral hydroxyl group in Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate make it a versatile intermediate in drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, derivatives of 3-phenylpropanoic acid have been investigated for their potential as anticancer and antioxidant agents. Furthermore, a related cinnamamide derivative, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, has been identified as a novel cosmetic ingredient for treating hyperpigmentation by inhibiting melanin production.[4] This suggests that derivatives of Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate could be explored for similar applications.
The primary application of this chiral building block is in the synthesis of more complex molecules where the stereocenter is crucial for biological activity.
Catalytic Systems for Asymmetric Hydrogenation
The asymmetric hydrogenation of β-keto esters is a well-developed field, with several catalytic systems capable of providing high yields and excellent enantioselectivities. Two of the most successful and widely used systems are based on Rhodium and Ruthenium complexes with chiral phosphine ligands.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
Rhodium complexes, particularly with chiral diamine ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of ketones and β-keto esters. These reactions typically use a simple hydrogen source like formic acid or isopropanol and can often be performed under mild conditions, including in aqueous media.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes with chiral bisphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are pioneers in the field of asymmetric hydrogenation.[5][6] The Noyori asymmetric hydrogenation, which utilizes Ru-BINAP catalysts, is a powerful tool for the enantioselective reduction of a wide range of functional groups, including β-keto esters, with high efficiency and stereoselectivity.[5]
Data Presentation: Performance of Catalytic Systems
| Catalyst System | Chiral Ligand | Substrate | Solvent | H₂ Source/Pressure | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| [RhCl(p-cymene)]₂ | (S,S)-TsDPEN | Ethyl benzoylacetate | H₂O | HCOOH/NEt₃ | 28 | >95 | 98 (R) | Adapted from BenchChem |
| RuCl₂ | (S)-BINAP | Methyl 3-oxobutanoate | Methanol | 100 atm | Room Temp | 97 | >99 (R) | Organic Syntheses |
| [RuCl₂(p-cymene)]₂ | (R)-BINAP | Methyl 2,2-dimethyl-3-oxobutanoate | Ethanol | 100 atm | 30 | 94 | 99.5 (S) | Myers, Chem 115 |
Experimental Protocols
The following are detailed protocols for the asymmetric hydrogenation of this compound based on established procedures for analogous β-keto esters.
Protocol 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aryl ketoesters.
Materials:
-
This compound
-
[RhCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (or (R,R)-TsDPEN for the other enantiomer)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Degassed solvent (e.g., Water, Methanol, or Dichloromethane)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [RhCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 2.2 mol%) in the chosen degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1 equivalent) in the same solvent.
-
Hydrogenation: To the substrate solution, add a freshly prepared 5:2 molar mixture of formic acid and triethylamine (as the hydrogen source). Then, add the pre-formed catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield enantiomerically enriched Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the purified product by chiral HPLC or NMR analysis using a chiral shift reagent.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the well-established Noyori asymmetric hydrogenation of β-keto esters.[5]
Materials:
-
This compound
-
[RuCl₂((S)-BINAP)] or [RuCl₂((R)-BINAP)]
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glass liner of a high-pressure autoclave, dissolve this compound (1 equivalent) and the Ru-BINAP catalyst (e.g., [RuCl₂((S)-BINAP)], 0.1-1 mol%) in degassed methanol.
-
Hydrogenation: Seal the autoclave, and purge it several times with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) until the hydrogen uptake ceases.
-
Work-up: Carefully release the pressure and purge the autoclave with an inert gas. Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and filter through a short pad of silica gel to remove the catalyst. Concentrate the filtrate to obtain the crude product. If necessary, further purify by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or other appropriate analytical methods.
Visualizations
Caption: General workflow for the catalytic hydrogenation.
Caption: Role in drug development.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Application Notes and Protocols for Knoevenagel Condensation with Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1] This reaction is a modification of the aldol condensation and is widely used to synthesize α,β-unsaturated ketones and other important intermediates for the pharmaceutical and fine chemical industries.[1][2] Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a β-ketoester and serves as an excellent active methylene compound due to the electron-withdrawing nature of the adjacent benzoyl and ester groups, which increases the acidity of the α-protons. The resulting α,β-unsaturated products are valuable precursors for various bioactive molecules and are known to exhibit a range of biological activities, including anticancer and neuroprotective effects.[3][4]
Reaction Mechanism
The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the this compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Dehydration: The intermediate is subsequently protonated and then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of β-ketoesters with aromatic aldehydes, providing a reference for the reaction with this compound.
Table 1: Knoevenagel Condensation of Ethyl Acetoacetate with Various Aromatic Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 4 | 85 | [5] |
| 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 6 | 88 | [6] |
| 4-Methoxybenzaldehyde | Glycine | Water | 90 | 2 | 92 | [7] |
| 4-Nitrobenzaldehyde | DBU/H₂O | Water | Room Temp | 0.5 | 96 | [8] |
Table 2: Knoevenagel Condensation of Ethyl 4-chloroacetoacetate with Aromatic Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Morpholine/Acetic Acid | [bmim][NTf₂] | 25-28 | 2 | 75 | [9] |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim][NTf₂] | 25-28 | 1 | 84 | [9] |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim][NTf₂] | 25-28 | 1.5 | 78 | [9] |
Experimental Protocols
Protocol 1: General Procedure using Piperidine Catalysis
This protocol describes a standard method for the Knoevenagel condensation using a weak organic base as a catalyst.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aromatic aldehyde (1.05 eq).
-
Add ethanol as the solvent to achieve a substrate concentration of approximately 0.5 M.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Environmentally Benign Procedure using an Ionic Liquid
This protocol utilizes an ionic liquid as a recyclable solvent, offering a greener alternative to traditional organic solvents.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1.2 eq)
-
Morpholine (0.1 eq)
-
Glacial Acetic Acid (0.2 eq)
-
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf₂])
-
4 Å Molecular Sieves
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the ionic liquid [bmim][NTf₂], morpholine (0.1 eq), and glacial acetic acid (0.2 eq).
-
Add the aromatic aldehyde (1.2 eq) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq) and 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
After the reaction is complete, extract the product with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse.
Mandatory Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Potential signaling pathways affected by Knoevenagel adducts.
Applications in Drug Development
The α,β-unsaturated carbonyl moiety present in the products of the Knoevenagel condensation is a key pharmacophore in many biologically active compounds. These compounds have been investigated for a variety of therapeutic applications:
-
Anticancer Activity: Many Knoevenagel condensation products have demonstrated significant cytotoxic activity against various cancer cell lines.[4][10] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling proteins such as Bax, Bcl-2, and caspases.[10] For example, novel hydrazide-hydrazones derived from similar reactions have shown promising anticancer activity against liver cancer cell lines.[10]
-
Neuroprotective Effects: Certain α,β-unsaturated carbonyl-based derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[3] By inhibiting these enzymes, these compounds can potentially increase the levels of neurotransmitters in the brain, offering a therapeutic strategy for neurodegenerative disorders.
-
Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system allows these molecules to act as Michael acceptors, enabling them to covalently bind to and inhibit various enzymes. This property has been exploited in the design of inhibitors for targets such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are relevant in inflammation and cancer metabolism, respectively.[11]
The versatility of the Knoevenagel condensation with substrates like this compound allows for the creation of diverse molecular libraries. By varying the aldehyde reactant, a wide range of substituted α,β-unsaturated ketones can be synthesized and screened for various biological activities, making this reaction a valuable tool in modern drug discovery and development.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Hantzsch Pyridine Synthesis of Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate via the Hantzsch pyridine synthesis. This multicomponent reaction is a cornerstone in heterocyclic chemistry, offering an efficient route to 1,4-dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, notably as calcium channel blockers.[1][2] The protocol described herein utilizes ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonia, and is a reliable method for producing the title compound.[3]
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2][4] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.[2][5] 1,4-Dihydropyridine derivatives are of particular interest in medicinal chemistry due to their prevalence in a variety of clinically used drugs.[1] The straightforward nature of the Hantzsch synthesis allows for the preparation of a wide array of derivatives for structure-activity relationship studies.[4]
Reaction and Mechanism
The synthesis of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate proceeds via the reaction of 4-chlorobenzaldehyde, two equivalents of ethyl acetoacetate, and an ammonia source. The mechanism involves a series of condensation, addition, and cyclization reactions.[6] Key steps include the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₂ClNO₄ | [3] |
| Molecular Weight | 363.84 g/mol | |
| Yield | 57% | [3] |
| Melting Point | 240 °C | [3] |
| Appearance | Solid | [3] |
Experimental Protocol
This protocol is adapted from the procedure described by N. Srinivasa Rao and K. Lakshmi (2015).[3]
Materials:
-
4-Chlorobenzaldehyde (0.03 mol)
-
Ethyl acetoacetate (0.06 mol)
-
Liquid ammonia (5 mL)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
To a solution of 4-chlorobenzaldehyde (0.03 mol) in ethanol in a round-bottom flask, add ethyl acetoacetate (0.06 mol) and liquid ammonia (5 mL).[3]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours with constant stirring.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Isolate the solid by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any soluble impurities.
-
Dry the crude product, for example, in a desiccator or a vacuum oven at a low temperature.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Characterization:
The synthesized compound can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. For the title compound, the following peaks have been reported (KBr, cm⁻¹): 3334 (N-H stretch), 3084 (Ar-H stretch), 2944 (C-H stretch of CH₃), 1746 (C=O stretch of the ester), 832 (Ar-H bend), and 616.[3]
Applications in Drug Development
1,4-Dihydropyridine derivatives are a well-established class of L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension and angina.[1] The synthesis of novel derivatives, such as the one described here, is a key step in the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Further studies on this and related compounds could involve:
-
Screening for calcium channel blocking activity.
-
Evaluation of other potential biological activities.
-
Modification of the structure to optimize pharmacological properties.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Liquid ammonia is corrosive and has a pungent odor; handle with care.
-
Ethanol is flammable; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Versatile Scaffold in Medicinal Chemistry
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a key building block in the synthesis of a diverse range of heterocyclic compounds that exhibit significant pharmacological activities. Its reactive β-ketoester functionality makes it an ideal precursor for the construction of various molecular frameworks, particularly pyrazole and pyrazoline derivatives. Researchers and drug development professionals have extensively utilized this compound to generate novel therapeutic agents with potential applications as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.
Application in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry lies in its cyclocondensation reactions with various nucleophiles to form heterocyclic systems. The most common transformation involves its reaction with hydrazine derivatives to yield pyrazoles, a class of compounds well-known for their broad spectrum of biological activities. The presence of the 4-chlorophenyl moiety is often crucial for the observed pharmacological effects, contributing to the lipophilicity and electronic properties of the final molecules.
Antimicrobial Applications
Derivatives synthesized from this compound have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The pyrazole nucleus, in particular, is a common feature in many antimicrobial agents.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole-thiadiazine | Staphylococcus aureus | 62.5 - 125 | [1] |
| Pyrazole-thiadiazine | Candida albicans | 2.9 - 7.8 | [1] |
| Pyrazole derivative | Escherichia coli | 0.25 | [2] |
| Pyrazole derivative | Streptococcus epidermidis | 0.25 | [2] |
| Pyrazole derivative | Aspergillus niger | 1 | [2] |
| Pyrazole derivative | Microsporum audouinii | 0.5 | [2] |
| Aminoguanidine-derived pyrazole | Staphylococcus aureus | 1 - 8 | [3] |
| Aminoguanidine-derived pyrazole | Escherichia coli | 1 | [3] |
| Pyrazole-thiazole hybrid | Staphylococcus aureus | 12.5 | [4] |
| Pyrazole-thiazole hybrid | Candida albicans | 12.5 | [4] |
| Substituted Pyrazole | Staphylococcus pneumoniae | 0.0156 (mg/mL) | [5] |
Anticonvulsant Applications
The structural motif derived from this compound has been incorporated into molecules with significant anticonvulsant properties. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.
Table 2: Anticonvulsant Activity of Derived Compounds
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| Cl-HEPP | MES | 62.0 | [6][7] |
| Cl-HEPP | PTZ | 43.5 | [6][7] |
| N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide derivative | MES | 24.0 | [8] |
| Schiff's base derivative | MES | 75 | [8] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | [9] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz | 28.20 | [9] |
Anti-inflammatory Applications
The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2). Compounds derived from this compound have been evaluated for their ability to reduce inflammation in animal models.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Assay | % Inhibition of Edema | Reference |
| Pyrazole-substituted heterocycle (6b) | Carrageenan-induced paw edema | 85.23 - 85.78 | [10] |
| Pyrazole-substituted heterocycle (2a, 2b, 3a, 7b, 9b) | Carrageenan-induced paw edema | 84.39 - 89.57 | [10] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition (IC50) | 0.02 µM | [11] |
| Pyrazole derivative | IL-6 Reduction | 85% at 5 µM | [11] |
Anticancer Applications
The versatility of the this compound scaffold has also been exploited in the development of potential anticancer agents. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising cytotoxic activity.
Table 4: Anticancer Activity of Derived Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole derivative | A549 (Lung) | 26 | [12] |
| Pyrazole derivative | A375 (Melanoma) | 4.2 | [12] |
| Pyrazole derivative | EGFR tyrosine kinase inhibition | 0.26 | [12] |
| Pyrazole derivative | HER-2 tyrosine kinase inhibition | 0.20 | [12] |
| Thiazolidinone hybrid (22) | A549 (Lung) | 2.47 | [13] |
| Thiazolidinone hybrid (21) | A549 (Lung) | 5.42 | [13] |
| Pyrazole-diamine derivative (5) | HepG2 (Liver) | 13.14 | [14] |
| Pyrazole-diamine derivative (5) | MCF-7 (Breast) | 8.03 | [14] |
| Ciminalum–thiazolidinone hybrid (2h) | 60 cancer cell lines (average GI50) | 1.57 | [15] |
Experimental Protocols
General Synthesis of Pyrazole Derivatives
A common synthetic route to pyrazole derivatives involves the cyclocondensation of this compound with a hydrazine derivative.[16]
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired hydrazine derivative (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General synthetic scheme for pyrazole synthesis.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is used to determine the antimicrobial activity of the synthesized compounds.[17]
Materials:
-
Synthesized compounds
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)
-
Bacterial and fungal strains
-
Nutrient agar or other suitable growth medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the microbial inoculum evenly over the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).
-
Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Use DMSO as a negative control.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the active compounds.
Caption: Workflow for antimicrobial susceptibility testing.
Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs.[18]
Materials:
-
Synthesized compounds
-
Vehicle (e.g., 0.5% methylcellulose)
-
Experimental animals (e.g., mice)
-
Corneal electrode apparatus
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Administer the test compound or vehicle to a group of animals (typically via intraperitoneal injection).
-
After a specific period (e.g., 30 minutes or 4 hours), subject each animal to a supramaximal electrical stimulus through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Test different doses of the compound to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.
-
A neurotoxicity test, such as the rotarod test, is often performed in parallel to assess for motor impairment.
Caption: Workflow for the MES anticonvulsant test.
Synthetic Pathways Overview
This compound serves as a branching point for the synthesis of numerous heterocyclic systems, each with the potential for distinct biological activities. The following diagram illustrates the key synthetic transformations starting from this versatile building block.
Caption: Synthetic pathways from the core building block.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 18. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in multicomponent reactions (MCRs). This versatile β-ketoester serves as a valuable building block for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies, offering a guide for the efficient, one-pot synthesis of complex molecules.
Introduction
Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound, with its reactive β-ketoester functionality and the presence of a 4-chlorophenyl group, is an ideal candidate for participation in several key MCRs, including the Hantzsch and Biginelli reactions, leading to the formation of dihydropyridines and dihydropyrimidinones, respectively. These heterocyclic scaffolds are prevalent in many biologically active compounds.
Featured Multicomponent Reactions
This section details the application of this compound in two prominent multicomponent reactions.
Four-Component Synthesis of Polyhydroquinolines (Hantzsch-type Reaction)
The Hantzsch reaction is a classic multicomponent synthesis that traditionally yields 1,4-dihydropyridines.[1][2] An important variation of this reaction is the four-component synthesis of polyhydroquinolines, which are structurally related and also possess significant biological activities.[3][4][5] This reaction typically involves an aldehyde, a β-ketoester (in this case, this compound), another active methylene compound (such as dimedone), and a nitrogen source (commonly ammonium acetate).
Reaction Scheme:
Caption: General workflow for the four-component synthesis of polyhydroquinolines.
Experimental Protocol:
A general procedure for the synthesis of polyhydroquinoline derivatives via a four-component Hantzsch condensation is as follows:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), dimedone (1 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst: The reaction can be performed under solvent-free conditions or in a solvent such as ethanol or toluene.[3][5] Various catalysts can be employed to improve reaction rates and yields, including Lewis acids or heterogeneous catalysts.[5]
-
Reaction Conditions: The reaction mixture is typically heated to 80-100 °C and stirred for a specified time, which can range from 30 minutes to several hours, depending on the specific substrates and conditions used.[3]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol or water. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Quantitative Data:
The yields of polyhydroquinoline derivatives from this reaction are generally good to excellent, often exceeding 80%. The specific yield will depend on the nature of the aromatic aldehyde and the reaction conditions employed.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | None | Solvent-free | 100 | 30 min | >90 |
| 4-Chlorobenzaldehyde | HClO4-SiO2 | Solvent-free | 90 | 45 min | 95 |
| 4-Nitrobenzaldehyde | Cu@IRMOF-3 | Ethanol | 80 | 60 min | 92 |
Three-Component Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a well-established multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[6][7] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8][9] The resulting dihydropyrimidinone scaffold is a key feature in many pharmacologically active molecules, including calcium channel blockers.[6]
Reaction Scheme:
Caption: General workflow for the Biginelli three-component synthesis.
Experimental Protocol:
A typical procedure for the Biginelli synthesis of dihydropyrimidinones is as follows:
-
Reaction Setup: A mixture of the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol) is prepared in a suitable reaction vessel.
-
Solvent and Catalyst: The reaction is commonly carried out in solvents like ethanol or under solvent-free conditions.[9][10] A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H2SO4, or a solid acid catalyst) is typically required.[6][9]
-
Reaction Conditions: The mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is often poured into ice water, which may cause the product to precipitate. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data:
The yields for the Biginelli reaction can vary widely depending on the substrates and reaction conditions but are often in the moderate to good range.
| Aldehyde | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | Urea | HCl | Ethanol | Reflux | 4 | 75-85 |
| 4-Chlorobenzaldehyde | Thiourea | MAP | Ethanol | Reflux | 0.5 | 96 |
| Benzaldehyde | Urea | STA on Amberlyst-15 | Solvent-free | 100 | 2 | 90 |
Signaling Pathways and Logical Relationships
The multicomponent synthesis of these heterocyclic libraries provides a diverse set of compounds for biological screening. For instance, dihydropyridine and dihydropyrimidinone derivatives are known to interact with various biological targets, including ion channels and enzymes.
Caption: Logical workflow from synthesis to drug discovery.
Conclusion
This compound is a highly valuable and versatile starting material for the efficient synthesis of complex heterocyclic molecules through multicomponent reactions. The protocols for Hantzsch-type and Biginelli reactions provided herein offer robust methods for generating libraries of polyhydroquinolines and dihydropyrimidinones. These compounds, bearing the 4-chlorophenyl moiety, are of significant interest for further investigation in drug discovery and development programs due to their potential biological activities. The application of these one-pot synthetic strategies can significantly accelerate the discovery of new therapeutic agents.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. daneshyari.com [daneshyari.com]
- 9. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antifungal Agents from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic compounds with potential antifungal activity, utilizing Ethyl 3-(4-chlorophenyl)-3-oxopropanoate as a versatile starting material. The document outlines the synthesis of pyrazole and pyrimidine derivatives, which are known scaffolds in antifungal drug discovery. Additionally, a standard protocol for in vitro antifungal activity screening is provided.
Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one
The reaction of β-ketoesters such as this compound with hydrazine hydrate is a common and efficient method for the synthesis of pyrazolone derivatives. These compounds serve as key intermediates for a variety of biologically active molecules.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.05 mol) in absolute ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.05 mol) dropwise with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Reduce the volume of the solvent by half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (200 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one.
Quantitative Data: Antifungal Activity of Pyrazole Derivatives
The following table summarizes the in vitro antifungal activity of some 3-(4-chlorophenyl)-pyrazole derivatives against various fungal strains, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| P1 | Aspergillus niger | 125 | Amphotericin B | 100 |
| P1 | Candida albicans | 250 | Amphotericin B | 100 |
| P2 | Aspergillus niger | 62.5 | Amphotericin B | 100 |
| P2 | Candida albicans | 125 | Amphotericin B | 100 |
| P3 | Aspergillus fumigatus | 100 | Fluconazole | 125 |
| P3 | Cryptococcus neoformans | 50 | Fluconazole | 62.5 |
Synthesis of 2-Amino-4-(4-chlorophenyl)pyrimidine Derivatives
This compound can be used to synthesize pyrimidine derivatives, which are another class of compounds with a broad spectrum of biological activities, including antifungal properties. This typically involves a condensation reaction with a guanidine salt.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-hydroxypyrimidine
Materials:
-
This compound
-
Guanidine nitrate
-
Sodium metal
-
Absolute Ethanol
-
Dilute Hydrochloric Acid
-
Distilled water
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.05 mol) in absolute ethanol (100 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
To the sodium ethoxide solution, add a solution of this compound (0.05 mol) in absolute ethanol (50 mL) dropwise with stirring.
-
Add guanidine nitrate (0.05 mol) to the reaction mixture in portions.
-
Heat the mixture to reflux for 8-10 hours.
-
After cooling, pour the reaction mixture into ice water (300 mL).
-
Neutralize the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol-water mixture.
Quantitative Data: Antifungal Activity of Pyrimidine Derivatives
The antifungal activity of synthesized pyrimidine derivatives can be evaluated as the percentage of mycelial growth inhibition.
| Compound ID | Fungal Strain | Concentration (µg/mL) | Inhibition (%) |
| PY1 | Botrytis cinerea | 50 | 75.8 |
| PY1 | Fusarium oxysporum | 50 | 68.2 |
| PY2 | Botrytis cinerea | 50 | 82.1 |
| PY2 | Fusarium oxysporum | 50 | 73.5 |
| PY3 | Rhizoctonia solani | 50 | 78.4 |
| PY3 | Sclerotinia sclerotiorum | 50 | 71.9 |
Protocol for Antifungal Activity Screening: Mycelial Growth Inhibition Assay
This protocol describes a common in vitro method to assess the antifungal activity of synthesized compounds.
Materials and Equipment:
-
Potato Dextrose Agar (PDA) medium
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO)
-
Actively growing cultures of test fungi on PDA plates
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes
Procedure:
-
Preparation of Test Plates: a. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to 45-50 °C. c. Prepare stock solutions of the test compounds in sterile DMSO. d. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final concentration of DMSO does not inhibit fungal growth (typically ≤ 1%). e. Mix thoroughly and pour the amended PDA into sterile Petri dishes. f. Prepare control plates containing PDA with the same concentration of DMSO but without the test compound.
-
Inoculation: a. From the periphery of an actively growing fungal culture, cut a 5 mm mycelial disc using a sterile cork borer. b. Aseptically place the mycelial disc at the center of each test and control plate with the mycelial side facing down.
-
Incubation: a. Incubate the plates at 25-28 °C until the fungal growth in the control plates reaches the edge of the plate.
-
Data Collection and Analysis: a. Measure the diameter of the fungal colony in both control (Dc) and treated (Dt) plates in two perpendicular directions and calculate the average. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(Dc - Dt) / Dc] x 100 c. For compounds showing significant inhibition, a dose-response study can be conducted to determine the EC50 (Effective Concentration to inhibit 50% growth) value.
Application Note: Synthesis and Evaluation of a Novel Pyrrole-Based Anti-inflammatory Agent from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. A key strategy in developing anti-inflammatory drugs is the inhibition of mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). Pyrrole-based heterocyclic compounds are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a versatile starting material for the synthesis of various heterocyclic systems. This application note provides a detailed protocol for the synthesis of a novel pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (hereafter referred to as Compound X ), and outlines key protocols for evaluating its anti-inflammatory activity through in vitro COX-2 inhibition and cytokine production assays.
Synthesis of Compound X
The synthesis of Compound X is accomplished via a multi-step process, beginning with the Knoevenagel condensation of this compound, followed by a Michael addition and subsequent Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of Compound X
Materials:
-
This compound
-
Appropriate aldehyde for condensation
-
Michael donor (e.g., acetylacetone)
-
Phenylalanine
-
Piperidine, Glacial Acetic Acid, Ethanol, Toluene
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of Chalcone Intermediate:
-
To a solution of this compound (1 eq.) and an appropriate aromatic aldehyde (1 eq.) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone intermediate.
-
-
Step 2: Synthesis of 1,4-Dicarbonyl Intermediate:
-
Dissolve the chalcone intermediate (1 eq.) and a Michael donor like acetylacetone (1.1 eq.) in a suitable solvent such as ethanol.
-
Add a base catalyst (e.g., sodium ethoxide) and stir the mixture at room temperature for 12-18 hours.
-
Neutralize the reaction with dilute acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
-
Step 3: Paal-Knorr Synthesis of Compound X:
-
Combine the 1,4-dicarbonyl intermediate (1 eq.) and phenylalanine (1.2 eq.) in a mixture of glacial acetic acid and toluene.[2]
-
Reflux the mixture using a Dean-Stark apparatus for 8-12 hours to remove water.
-
After completion, cool the mixture and remove the solvent under vacuum.
-
Purify the resulting crude product by recrystallization to obtain pure Compound X.
-
Data Presentation: Synthesis Results
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| Compound X | C₂₂H₂₀ClNO₃ | 65 | 163-164 |
Note: Data is representative and based on similar compounds reported in the literature.[2]
Biological Evaluation: Anti-inflammatory Activity
The anti-inflammatory potential of Compound X is evaluated by assessing its ability to inhibit the COX-2 enzyme and to suppress the production of the pro-inflammatory cytokine TNF-α in a cell-based model.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This document includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges and improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester. Specifically, 4'-chloroacetophenone is reacted with diethyl carbonate using a strong base like sodium hydride or sodium ethoxide.
Q2: My reaction yield is consistently low. What are the most critical factors influencing the yield?
Several factors are crucial for maximizing the yield of this synthesis:
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Base Strength and Stoichiometry: The choice and amount of base are critical. Stronger bases like sodium hydride often lead to higher yields compared to sodium ethoxide.[1] A sufficient amount of base is required to drive the reaction to completion.
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Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent quenching of the base and hydrolysis of the ester.
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Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient duration is important for completion. The protocol often involves an initial ice bath temperature followed by stirring at room temperature for an extended period (e.g., 2 days).[2]
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Purity of Reactants: The purity of the starting materials, 4'-chloroacetophenone and diethyl carbonate, is essential for a clean reaction with minimal side products.
Q3: I am observing the formation of significant side products. What are the likely side reactions?
Common side reactions in the Claisen condensation include:
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Self-condensation of the ketone: If the enolate of 4'-chloroacetophenone reacts with another molecule of the ketone.
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Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the diethyl carbonate and the final product.
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Incomplete reaction: Leaving unreacted starting materials, which can complicate purification.
Q4: How can I effectively purify the final product?
The product, this compound, is typically an oil.[2] Purification involves a standard aqueous workup followed by extraction and removal of the solvent. The workup procedure generally includes:
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Quenching the reaction mixture with crushed ice and acidifying with an acid like hydrochloric acid to a pH of 6-7.[2]
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Extraction with an organic solvent such as diethyl ether.[2]
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Washing the organic layer with a saturated aqueous sodium chloride solution (brine).[2]
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Drying the organic phase over an anhydrous drying agent like sodium sulfate.[2]
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Removal of the solvent under reduced pressure to obtain the oily product.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. | 1. Use fresh, high-quality sodium hydride and ensure it is properly washed to remove mineral oil.[2] Consider using a stronger base.[1] Ensure at least a stoichiometric amount of base is used. |
| 2. Presence of moisture in the reaction. | 2. Thoroughly oven-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Insufficient reaction time or incorrect temperature. | 3. Ensure the reaction is stirred for the recommended duration (e.g., up to 2 days at room temperature).[2] Maintain the initial cooling with an ice bath during the addition of reactants. | |
| Formation of a White Precipitate During Workup | 1. The product may be precipitating out of the aqueous solution. | 1. This can be a normal part of the workup. Ensure the product is fully extracted into the organic layer. |
| Difficulty in Separating Layers During Extraction | 1. Formation of an emulsion. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. | 1. Increase the reaction time or consider using a slight excess of diethyl carbonate. Ensure the base is active and used in sufficient quantity. |
| Product is an Uncharacteristically Dark Color | 1. The reaction mixture is often described as a dark solution. | 1. A dark color is expected.[2] If the final product is excessively dark after purification, consider purification by column chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis of this compound.[2]
Materials:
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4'-Chloroacetophenone
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Diethyl carbonate
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Sodium hydride (55% in mineral oil)
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Diethyl ether (anhydrous)
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5N Hydrochloric acid
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate
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Crushed ice
Equipment:
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hydride: In a round-bottom flask, suspend 34 g of sodium hydride (55% in mineral oil) in 400 ml of diethyl carbonate. Wash the sodium hydride twice with diethyl ether to remove the mineral oil.
-
Reaction Setup: Cool the suspension of sodium hydride in diethyl carbonate in an ice bath.
-
Addition of Reactants: Prepare a solution of 96.6 g of 4'-chloroacetophenone in 300 ml of diethyl carbonate. Add this solution dropwise to the cooled sodium hydride suspension with stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 days. The solution will become dark.
-
Workup:
-
Carefully add crushed ice to the reaction mixture.
-
Adjust the pH to 6-7 by adding 5N hydrochloric acid. .
-
Dilute the mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic phase with a saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter off the anhydrous sodium sulfate.
-
Remove the solvents under reduced pressure using a rotary evaporator to obtain the oily this compound.
-
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis.
Caption: Key steps in the Claisen condensation.
References
Technical Support Center: Purification of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most commonly used stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO₂). For flash chromatography, a mesh size of 230-400 is recommended to ensure good separation and a reasonable flow rate.
Q2: What is a good starting solvent system (mobile phase) for the purification?
A2: A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate. A good starting point, based on protocols for similar compounds, is a mixture in the range of 9:1 to 4:1 (hexanes:ethyl acetate). The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?
A3: To find the best solvent system, spot your crude product on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. The ideal solvent system will give your desired product, this compound, a retention factor (R_f) value of approximately 0.25-0.35. This R_f value generally ensures good separation from impurities on the column.
Q4: What are the potential impurities I should be aware of during purification?
A4: The synthesis of this compound is often achieved through a Claisen condensation. Potential impurities may include:
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Unreacted starting materials: Ethyl 4-chlorobenzoate and ethyl acetate.
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Base catalyst residue: Depending on the workup procedure.
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Self-condensation product of ethyl acetate: Ethyl acetoacetate.
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Hydrolysis product: 3-(4-chlorophenyl)-3-oxopropanoic acid, if water is present during workup or purification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks/Bands | 1. Keto-enol tautomerism: β-keto esters like the target compound can exist as a mixture of keto and enol forms, which can interconvert on the silica gel, leading to band broadening. 2. Acidic silica: The slightly acidic nature of silica gel can cause strong interactions with the carbonyl groups, leading to tailing. 3. Column overload: Too much sample has been loaded onto the column. | 1. The effect of tautomerism is often difficult to eliminate completely. Running the column at a slightly elevated temperature (if feasible with the solvent system) can sometimes accelerate the interconversion and sharpen the peaks. 2. Deactivate the silica gel by preparing a slurry with the eluent containing a small amount (0.1-1%) of triethylamine. 3. Use a higher ratio of silica gel to crude product (e.g., 50:1 or greater). |
| Compound Elutes Too Quickly (High R_f) | 1. Solvent system is too polar. 2. Cracks or channels in the silica gel. | 1. Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase. 2. Repack the column carefully, ensuring a uniform and compact bed of silica gel. |
| Compound Does Not Elute or Elutes Very Slowly (Low R_f) | 1. Solvent system is not polar enough. 2. Compound degradation on the column. 3. Strong interaction with silica gel. | 1. Increase the proportion of the polar solvent (ethyl acetate) in your mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective. 2. Test for compound stability on a TLC plate by spotting the compound and letting it sit for a few hours before developing. If degradation is observed, consider using a less acidic stationary phase like neutral alumina. 3. Add a small amount of a more polar solvent like methanol (1-2%) to the eluent. |
| Poor Separation of Product from Impurities | 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Fractions were collected too broadly. | 1. Perform a more thorough TLC analysis with a wider range of solvent ratios to find the optimal system that maximizes the separation between your product and the impurities. 2. Ensure the column is packed evenly without any air bubbles or cracks. 3. Collect smaller fractions and analyze them by TLC before combining. |
| Appearance of New Spots on TLC of Column Fractions | 1. Compound is degrading on the silica gel column. | 1. As mentioned, the acidic nature of silica can sometimes cause degradation of sensitive compounds.[1] A 2D TLC can help confirm this. Spot the compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent. The appearance of spots that are not on the diagonal indicates on-plate (and likely on-column) degradation. If this is the case, consider using a deactivated silica gel or an alternative stationary phase like alumina. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the R_f value for the spot corresponding to the product. Adjust the solvent ratio to achieve an R_f of ~0.25-0.35.
Column Chromatography Protocol
-
Column Preparation:
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Select an appropriately sized glass column and securely clamp it in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).
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Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
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Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column using a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
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Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Product Isolation:
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Combine the fractions that contain the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Recrystallization of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Failure to Dissolve | Insufficient solvent. | Add a small amount of additional hot solvent until the solid dissolves. Avoid adding a large excess. |
| Incorrect solvent choice. | The compound may be insoluble in the chosen solvent. Test the solubility in other recommended solvents like ethanol or an ethyl acetate/hexane mixture. | |
| Oiling Out | The compound is melting in the hot solvent before it dissolves, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease saturation. Allow the solution to cool more slowly. |
| No Crystal Formation | The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Low Crystal Yield | Too much solvent was used. | Concentrate the filtrate and cool it again to recover more crystals. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals were filtered before crystallization was complete. | Allow sufficient time for the solution to cool and for crystals to form completely. | |
| Impure Crystals | Rapid cooling leading to the trapping of impurities. | Ensure a slow cooling process to allow for the formation of a pure crystal lattice. |
| Incomplete washing of crystals. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound?
A1: While crude this compound may be isolated as an oil, the pure compound is a solid at room temperature with a reported melting point of approximately 38°C. Its appearance can range from a white to orange or green powder or lump.
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: A common and effective solvent system is a mixture of ethyl acetate and hexane. Ethanol can also be a suitable solvent. The ideal solvent or solvent mixture should dissolve the compound when hot but not at room temperature.
Q3: My compound has "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the saturation and then allow the solution to cool much more slowly. Using a slightly larger volume of solvent can sometimes prevent this issue.
Q4: No crystals are forming even after the solution has cooled. What steps can I take?
A4: If no crystals form, the solution may be too dilute. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then attempt to cool the solution again.
Q5: How can I maximize the yield of my recrystallization?
A5: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. Ensure that the solution cools slowly to allow for complete crystallization. When filtering, use a pre-chilled funnel and wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound using an ethyl acetate/hexane solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Inducing Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass stirring rod or add a seed crystal.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Visualizations
Troubleshooting Workflow for Recrystallization
Technical Support Center: Synthesis of Pyrazoles from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of pyrazoles from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and hydrazine derivatives.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield of the desired pyrazole product. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly via the Knorr synthesis, can arise from several factors.[1] The primary issues often involve the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that both the this compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions, reducing the yield and complicating the purification process. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened bottle or a purified reagent is recommended.
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Optimize Reaction Stoichiometry: A slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
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Evaluate and Optimize Reaction Conditions:
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Temperature: The reaction temperature is a critical parameter. While heating is often necessary, excessively high temperatures can lead to the formation of tar-like substances due to the degradation of starting materials or intermediates.[1] Consider running the reaction at a lower temperature for a longer duration.[1]
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Solvent: The choice of solvent can significantly impact the reaction outcome, including regioselectivity. Protic solvents like ethanol are common, but for controlling regioselectivity, consider using non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
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pH: The reaction is typically catalyzed by acid. A few drops of glacial acetic acid are often sufficient.[2] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding a mild base like sodium acetate can be beneficial to free the hydrazine and neutralize the generated acid, leading to a cleaner reaction profile.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q2: I am observing the formation of two different pyrazole products (regioisomers). How can I control the regioselectivity?
A2: The formation of a mixture of regioisomers is a common challenge when using an unsymmetrical β-ketoester like this compound. The initial nucleophilic attack of the hydrazine can occur at either the ketone or the ester carbonyl group, leading to two possible pyrazole products: 3-(4-chlorophenyl)-5-hydroxypyrazole and 5-(4-chlorophenyl)-3-hydroxypyrazole (which exist in tautomeric equilibrium with their pyrazolone forms).[2][3]
Strategies to Improve Regioselectivity:
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Solvent Choice: The solvent can play a crucial role. Non-nucleophilic, polar, hydrogen-bond donating solvents like TFE and HFIP have been shown to dramatically increase regioselectivity in favor of the attack at the more electrophilic carbonyl group. This is because nucleophilic solvents like ethanol can compete with the hydrazine in attacking the carbonyls, which can decrease selectivity.
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Steric and Electronic Effects: The regioselectivity is governed by both steric hindrance and the electronic properties of the substituents on both the β-ketoester and the hydrazine. The attack generally occurs at the more electrophilic and less sterically hindered carbonyl carbon.
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Catalyst: The use of a Lewis acid catalyst can activate and stabilize the enol tautomer of the β-ketoester, potentially influencing the site of hydrazine attack and improving regioselectivity.[4]
Q3: My reaction mixture has turned a dark yellow or reddish-brown color. Is this normal, and what does it indicate?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr-type pyrazole syntheses, especially when using hydrazine derivatives which can be prone to oxidation and decomposition, leading to colored impurities. While a color change is expected, a very dark or tarry appearance may indicate significant side reactions or degradation.
Possible Causes and Solutions:
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Hydrazine Quality: The primary cause is often impurities in or degradation of the hydrazine starting material.[5] Using fresh or purified hydrazine can lead to a cleaner reaction.
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Acid Concentration: The reaction mixture can become acidic, which might promote the formation of colored byproducts. If using a hydrazine salt, adding a mild base like sodium acetate or potassium acetate can help neutralize the excess acid.[5]
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Oxidation: Hydrazines can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored oxidative byproducts.
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Purification: The colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent or using column chromatography can yield a pure, colorless product.[5]
Q4: I have isolated a product, but it doesn't seem to be the expected pyrazole. What other side products could have formed?
A4: Besides regioisomers, several other side products can form depending on the reaction conditions and the specific hydrazine used.
Common Side Products:
-
Pyrazolones: When reacting a β-ketoester with a hydrazine, the initial product is a hydroxypyrazole, which exists in tautomeric equilibrium with the more stable pyrazolone form.[2] It is important to characterize your product thoroughly to determine which tautomer is predominant.
-
Incomplete Cyclization Products: The reaction may not go to completion, resulting in the isolation of stable intermediates such as the hydrazone (formed from the initial condensation of hydrazine with the ketone) or a 5-hydroxy-4,5-dihydropyrazole (carbinolamine intermediate).
-
Fused Heterocyclic Systems: In the presence of other reagents, multicomponent reactions can occur. For instance, if malononitrile is present, a four-component reaction can lead to the formation of pyrano[2,3-c]pyrazole derivatives.[4][6]
-
Products from Hydrazine Decomposition: Hydrazine can undergo self-condensation or decomposition, leading to various byproducts.
Data Presentation
While specific quantitative data for the reaction of this compound is dispersed throughout the literature, the following table provides a template for researchers to systematically investigate and record the impact of different reaction parameters on product distribution and yield.
| Entry | Hydrazine Derivative | Solvent | Catalyst (equiv.) | Temp (°C) | Time (h) | Yield of Product A (%) | Yield of Product B (%) | Other Side Products (%) |
| 1 | Hydrazine hydrate | Ethanol | Acetic Acid (cat.) | 80 | 4 | |||
| 2 | Phenylhydrazine | Ethanol | Acetic Acid (cat.) | 80 | 4 | |||
| 3 | Phenylhydrazine | TFE | Acetic Acid (cat.) | 80 | 4 | |||
| 4 | Hydrazine hydrate | Acetic Acid | None | 100 | 2 | |||
| 5 | Phenylhydrazine | Ethanol | NaOAc (1.1) | 80 | 4 |
Product A: 3-(4-chlorophenyl)-5-hydroxypyrazole (or its pyrazolone tautomer) Product B: 5-(4-chlorophenyl)-3-hydroxypyrazole (or its pyrazolone tautomer)
Experimental Protocols
General Protocol for the Synthesis of 3-(4-chlorophenyl)-5-hydroxypyrazole
This protocol is a general guideline and may require optimization for specific hydrazine derivatives and desired outcomes.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (or substituted hydrazine) (1.1-1.2 eq)
-
Solvent (e.g., absolute ethanol, glacial acetic acid, or 2,2,2-trifluoroethanol)
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Catalyst (e.g., glacial acetic acid, if not used as the solvent)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus (magnetic stirrer and stir bar)
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Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 5-10 mL per gram of ketoester).
-
Add the hydrazine derivative (1.1-1.2 eq) to the solution. If the reaction is to be catalyzed, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed (typically after 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure. The resulting residue can then be purified.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) or by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. rsc.org [rsc.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate via Claisen condensation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a crossed Claisen condensation. In this reaction, a strong base, such as sodium hydride (NaH), deprotonates the α-carbon of 4-chloroacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-keto ester, this compound. The use of a non-enolizable electrophile like diethyl carbonate helps to minimize self-condensation byproducts.
Q2: Why is a strong base like sodium hydride necessary for this reaction?
A strong base is crucial for two primary reasons. First, it is required to generate a sufficient concentration of the enolate from the relatively weakly acidic α-proton of 4-chloroacetophenone. Second, the Claisen condensation is a reversible reaction. The product, a β-keto ester, is more acidic than the starting ketone. The strong base deprotonates the product, shifting the equilibrium towards the product side and driving the reaction to completion.
Q3: What are the most common byproducts in this Claisen condensation?
The most common byproducts are typically unreacted starting materials (4-chloroacetophenone and diethyl carbonate), the self-condensation product of 4-chloroacetophenone, and potential hydrolysis products if moisture is present in the reaction.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the 4-chloroacetophenone spot and the appearance of a new, typically lower Rf, spot corresponding to the product indicate the reaction is proceeding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective deprotonation of 4-chloroacetophenone. | Ensure the sodium hydride is fresh and has not been deactivated by moisture. Use a sufficient excess of NaH. |
| Reversible reaction equilibrium is not shifted towards the product. | Use at least one full equivalent of a strong base to ensure complete deprotonation of the product. | |
| Moisture in the reaction flask quenching the enolate or reacting with NaH. | Thoroughly dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a Significant Amount of Self-Condensation Product of 4-chloroacetophenone | Slow addition of diethyl carbonate, allowing the enolate of 4-chloroacetophenone to react with unreacted 4-chloroacetophenone. | Add the 4-chloroacetophenone solution dropwise to a mixture of sodium hydride and an excess of diethyl carbonate. This ensures that the enolate reacts preferentially with the more electrophilic diethyl carbonate. |
| Formation of an Oily, Difficult-to-Purify Product | Presence of unreacted starting materials and various byproducts. | Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). |
| The product itself is an oil at room temperature. | Do not expect a crystalline solid. Characterize the product using spectroscopic methods (NMR, IR, MS). | |
| Hydrolysis of the Ester Product | Presence of water during the reaction or workup. | Use anhydrous solvents and reagents. During the aqueous workup, perform extractions quickly and efficiently dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). |
Experimental Protocol
Synthesis of this compound
Materials:
-
4-chloroacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
5 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous diethyl carbonate (at least 3 equivalents) to the flask.
-
In the dropping funnel, prepare a solution of 4-chloroacetophenone (1 equivalent) in anhydrous diethyl carbonate.
-
Cool the flask containing the sodium hydride suspension to 0 °C using an ice bath.
-
Slowly add the 4-chloroacetophenone solution dropwise to the stirred suspension of sodium hydride in diethyl carbonate over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Acidify the aqueous mixture to pH 3-4 with 5 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the Claisen condensation synthesis.
Technical Support Center: Improving Enantioselectivity in the Reduction of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective reduction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The following information is designed to address common challenges and provide detailed methodologies for this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric reduction of this compound?
A1: The two main approaches for the enantioselective reduction of aromatic β-keto esters like this compound are biocatalytic reduction and chemical catalysis.[1]
-
Biocatalytic methods utilize whole-cell microorganisms such as Saccharomyces cerevisiae (baker's yeast) or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs).[2] These methods are known for their high enantioselectivity under mild reaction conditions.
-
Chemical catalysis often involves transition metal catalysts with chiral ligands. Prominent examples include the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and asymmetric transfer hydrogenation (ATH) with ruthenium or rhodium complexes.[3][4]
Q2: What level of enantiomeric excess (e.e.) can I realistically expect?
A2: With optimized conditions, it is possible to achieve high enantiomeric excesses, often exceeding 95% and in some cases approaching >99% e.e. for both biocatalytic and chemical methods. However, the actual e.e. is highly dependent on the specific catalyst or biocatalyst, substrate concentration, temperature, and solvent.
Q3: How do I choose between a biocatalyst and a chemical catalyst?
A3: The choice depends on several factors:
-
Biocatalysts are often preferred for their environmental friendliness, operational simplicity (often at room temperature and atmospheric pressure), and high enantioselectivity. However, they may have a more limited substrate scope, and reaction times can be longer.
-
Chemical catalysts can offer a broader substrate scope and high efficiency. However, they may require anhydrous conditions, inert atmospheres, and potentially high pressures of hydrogen gas. There is also the consideration of potential metal contamination in the final product.
Q4: Can I control which enantiomer of the product is formed?
A4: Yes. In chemical catalysis, the choice of the chiral ligand's enantiomer (e.g., (R)- or (S)-CBS catalyst) will determine the stereochemical outcome.[3][5] In biocatalysis, while a specific wild-type organism or enzyme often has a preference for producing one enantiomer, screening different commercially available ketoreductases can provide access to either the (R) or (S) alcohol. Many enzyme suppliers offer kits with a diverse panel of KREDs for this purpose.[2]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (e.e.)
Low enantioselectivity is a common challenge in asymmetric reductions. The following guide provides a systematic approach to troubleshooting this issue.
Potential Causes and Solutions:
-
Suboptimal Catalyst/Enzyme:
-
Chemical Catalysis: The choice of chiral ligand is critical. For CBS reductions, ensure the catalyst is of high purity and has not degraded. Consider screening different chiral ligands or catalysts if the initial choice is ineffective.
-
Biocatalysis: Not all yeasts or KREDs will be effective for this specific substrate. It is highly recommended to screen a panel of different KREDs to find one with high selectivity. For baker's yeast, the strain and its physiological state can significantly impact the outcome.
-
-
Incorrect Reaction Temperature:
-
Temperature can have a profound effect on enantioselectivity. For chemical reductions, lowering the temperature often increases enantioselectivity. For biocatalytic reductions, there is an optimal temperature range for enzyme activity and stability; deviation from this can lead to lower e.e.
-
-
Substrate Inhibition or High Concentration:
-
In biocatalysis, high concentrations of the substrate can be toxic to the cells or inhibit the enzyme, leading to poor performance.[6] Consider a fed-batch approach where the substrate is added gradually over time to maintain a low concentration in the reaction medium.
-
-
Presence of Impurities:
-
Impurities in the substrate or solvent can poison the catalyst or inhibit the enzyme. Ensure all reagents and solvents are of high purity. For chemical reductions, particularly those using borane reagents, the presence of water can dramatically decrease enantioselectivity.[7]
-
Troubleshooting Decision Tree: Low Enantioselectivity```dot
Caption: General workflow for a KRED-catalyzed reduction.
Protocol 2: Chemical Reduction using Corey-Bakshi-Shibata (CBS) Catalyst
This protocol is adapted from established procedures for the CBS reduction of aromatic ketones. [8] Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the CBS catalyst solution (e.g., 0.1 equivalents).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (e.g., 1.0 equivalent) to the catalyst solution. Stir for 10-15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C until complete (monitor by TLC or HPLC).
-
Quenching: Slowly and carefully add methanol dropwise to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Workflow for CBS Reduction
Caption: General workflow for a CBS-catalyzed reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The content focuses on how different solvents can impact the outcome of common reactions such as Knoevenagel condensation, pyrazole synthesis, and alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile β-keto ester commonly used as a building block in organic synthesis. The most frequent reactions include:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated compounds.
-
Pyrazole Synthesis: Cyclocondensation with hydrazine derivatives to form pyrazole rings, which are important scaffolds in medicinal chemistry.
-
Alkylation: Introduction of alkyl groups at the α-carbon, the position between the two carbonyl groups.
-
Synthesis of Pyranopyrazoles: A multicomponent reaction involving an aldehyde, malononitrile, and a hydrazine, often in a one-pot synthesis.
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent plays a crucial role in the reactivity of this compound by influencing:
-
Solubility of Reactants: Ensuring that all reactants are in the same phase is critical for reaction efficiency.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, such as enolates, which can accelerate the reaction rate.
-
Reaction Pathway: Protic solvents (e.g., ethanol, water) can participate in proton transfer steps, while aprotic solvents (e.g., DMF, acetonitrile) may favor different mechanistic pathways.
-
Catalyst Activity: The effectiveness of a catalyst can be significantly altered by the solvent.
Q3: What are the general safety precautions when working with this compound and various organic solvents?
A3: Always consult the Safety Data Sheet (SDS) for detailed information. General precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Handle flammable organic solvents with care and away from ignition sources.
-
Ensure proper storage of all chemicals.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
Q: I am getting a low yield in the Knoevenagel condensation of this compound with an aromatic aldehyde. What are the potential solvent-related causes and solutions?
A: Low yields in Knoevenagel condensations can often be attributed to the choice of solvent. Here are some troubleshooting steps:
-
Inadequate Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that effectively dissolves both this compound and the aldehyde. Polar aprotic solvents like DMF or acetonitrile are often good choices.
-
-
Suboptimal Polarity: The polarity of the solvent can significantly impact the reaction rate.
-
Solution: Experiment with solvents of varying polarities. While nonpolar solvents like toluene can work, polar solvents often lead to faster reactions. For a greener approach, water or ethanol can be effective, sometimes even without a catalyst.[1]
-
-
Solvent-Catalyst Mismatch: The chosen solvent may be hindering the activity of your catalyst.
-
Solution: If using a base catalyst, a polar aprotic solvent can enhance its basicity. For some reactions, solvent-free conditions with microwave irradiation can dramatically improve yields and reduce reaction times.
-
Caption: Troubleshooting workflow for low yields in Knoevenagel condensation.
Issue 2: Formation of Regioisomers in Pyrazole Synthesis
Q: I am observing the formation of two regioisomers in the synthesis of a pyrazole from this compound and a substituted hydrazine. How can the solvent influence the regioselectivity?
A: The formation of regioisomers is a common challenge in pyrazole synthesis with unsymmetrical β-dicarbonyl compounds. The solvent can have a significant impact on the regioselectivity.
-
Protic vs. Aprotic Solvents: The ability of the solvent to participate in hydrogen bonding can influence which carbonyl group of the β-keto ester is more readily attacked by the hydrazine.
-
Solution: Studies on related compounds have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to ethanol.[2] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[2]
-
-
Solvent Polarity: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction pathway.
-
Solution: A systematic screening of solvents with different polarities (e.g., ethanol, acetic acid, DMF, toluene) is recommended to find the optimal conditions for the desired regioisomer.
-
Caption: Logical relationship of solvent choice on pyrazole synthesis regioselectivity.
Issue 3: Incomplete Alkylation or O-Alkylation Side Product
Q: My alkylation reaction of this compound is either incomplete or yields a significant amount of the O-alkylated byproduct. How can I optimize the solvent for better results?
A: The choice of solvent is critical in controlling the outcome of alkylation reactions with β-keto esters.
-
Incomplete Reaction: A common reason for an incomplete reaction is the use of a solvent that does not favor the formation of the enolate or the subsequent nucleophilic attack.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred.[3] These solvents solvate the cation of the base, leaving the enolate anion more "naked" and nucleophilic.
-
-
O- versus C-Alkylation: The formation of the O-alkylated product is a common side reaction. The solvent can influence the ratio of C- to O-alkylation.
-
Solution: Lowering the reaction temperature may favor C-alkylation. The choice of solvent and the counter-ion of the base can also influence the C/O alkylation ratio. In some cases, switching to a less polar solvent might favor C-alkylation, but this could also slow down the reaction.
-
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables summarize quantitative data on the effect of solvents in reactions involving β-keto esters. Note that some data is for closely related compounds due to the limited availability of direct comparative studies on this compound.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | 10 min | 95 | [4] |
| Benzaldehyde | Malononitrile | None | Ethanol | 2 h | 85 | [5] |
| Benzaldehyde | Malononitrile | None | Toluene | 6 h | 78 | [5] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | - | [6] |
Table 2: Synthesis of Pyranopyrazoles via Multicomponent Reaction
| Aldehyde | β-Keto Ester | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Meglumine | EtOH-H₂O | 1.5 h | 92 | [7] |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Fe₃O₄ NPs | Water | 15 min | 94 | [8] |
| Benzaldehyde | Ethyl Acetoacetate | YIG Nanocatalyst | Solvent-free | 20 min | 95 | [8] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | CeO₂/ZrO₂ | Ethanol | 15 min | 93 | [8] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation in an Aqueous Medium
This protocol is adapted for the Knoevenagel condensation of this compound with 4-nitrobenzaldehyde.
Materials:
-
This compound (1 mmol)
-
4-Nitrobenzaldehyde (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)
-
Water (5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in water (5 mL), add DBU (0.1 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Knoevenagel condensation.
Protocol 2: Synthesis of a Pyrazole Derivative in Ethanol
This protocol describes the synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.
Materials:
-
This compound (10 mmol)
-
Hydrazine hydrate (12 mmol)
-
Absolute ethanol (40 mL)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (40 mL).
-
Slowly add hydrazine hydrate (12 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of approximately 7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent.[9]
Protocol 3: Alkylation using Potassium Carbonate in DMF
This protocol is for the alkylation of this compound with an alkyl halide.
Materials:
-
This compound (10 mmol)
-
Anhydrous potassium carbonate (15 mmol)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (11 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (50 mL)
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in anhydrous DMF (50 mL).
-
Add anhydrous potassium carbonate (15 mmol) to the solution.
-
Add the alkyl halide (11 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or vacuum distillation.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. asianpubs.org [asianpubs.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Catalyst selection for the asymmetric hydrogenation of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of ethyl 3-(4-chlorophenyl)-3-oxopropanoate.
Catalyst Selection FAQs
Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of this compound?
A1: For the asymmetric hydrogenation of β-keto esters like this compound, ruthenium-based catalysts are the most extensively studied and commonly employed. Specifically, complexes of ruthenium with chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have demonstrated high activity and enantioselectivity.[1][2][3] Rhodium and iridium-based catalysts have also been explored for the asymmetric hydrogenation of ketones, but are less commonly reported for this specific class of β-keto esters.[4]
Q2: How do I choose between (R)-BINAP and (S)-BINAP?
A2: The choice between (R)-BINAP and (S)-BINAP will determine the stereochemistry of the resulting β-hydroxy ester product. Using a ruthenium catalyst with (R)-BINAP will typically yield the (R)-enantiomer of the product, while a catalyst with (S)-BINAP will produce the (S)-enantiomer. It is crucial to select the ligand that provides the desired stereoisomer for your downstream applications.
Q3: Are there alternatives to BINAP for this reaction?
A3: Yes, several other chiral phosphine ligands have been developed and successfully used in the ruthenium-catalyzed asymmetric hydrogenation of β-keto esters. These include derivatives of BINAP with substituents on the phenyl or naphthyl rings, as well as other classes of chiral ligands like P-Phos and TunaPhos. These alternative ligands can sometimes offer improved performance in terms of activity, enantioselectivity, or stability for specific substrates.
Troubleshooting Guides
Issue 1: Low or No Conversion
Q: My asymmetric hydrogenation of this compound is showing low or no conversion. What are the potential causes and how can I address them?
A: Low or no conversion in asymmetric hydrogenation can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Solutions:
-
Catalyst Activity:
-
Inactive Catalyst: The pre-catalyst may not have been properly activated, or the active catalyst may have decomposed. Ensure that the catalyst is handled under inert conditions (e.g., using a glovebox or Schlenk line) to prevent deactivation by oxygen.
-
Improper Catalyst Preparation: If preparing the catalyst in situ, ensure the correct stoichiometry of the metal precursor and ligand, and allow sufficient time for complex formation.
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed efficiently. Gradually increase the hydrogen pressure and monitor the effect on conversion.
-
Suboptimal Temperature: The reaction temperature may be too low. A moderate increase in temperature can enhance the reaction rate. However, excessively high temperatures may negatively impact enantioselectivity.
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over a longer period.
-
-
Reagent Purity:
-
Solvent Impurities: Traces of water or other impurities in the solvent can deactivate the catalyst. Use freshly distilled or anhydrous, degassed solvents.
-
Substrate Impurities: Impurities in the this compound substrate could act as catalyst poisons. Purify the substrate if its purity is questionable.
-
Issue 2: Low Enantioselectivity (ee%)
Q: I am achieving good conversion in my reaction, but the enantiomeric excess (ee%) of the product is low. What steps can I take to improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. The following factors can influence the stereochemical outcome of the reaction.
Potential Causes & Solutions:
-
Catalyst and Ligand:
-
Ligand Choice: The chosen chiral ligand may not be optimal for this specific substrate. Consider screening a small library of chiral phosphine ligands to identify one that provides higher enantioselectivity.
-
Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. Experiment with slightly higher or lower catalyst loadings.
-
-
Reaction Parameters:
-
Temperature: Enantioselectivity is often temperature-dependent. Lowering the reaction temperature generally leads to an increase in enantiomeric excess, although this may also decrease the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the chiral induction. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, THF) to find the optimal one for your system.
-
Additives: The presence of additives, such as small amounts of acid (e.g., HCl), has been shown to influence both the rate and enantioselectivity of similar reactions.[4] A careful screening of additives may be beneficial.
-
-
Substrate Concentration: High substrate concentrations can sometimes lead to the formation of less selective catalytic species. Try running the reaction at a lower substrate concentration.
Data Presentation
Table 1: Performance of Ru-BINAP Catalysts with Analogous β-Keto Esters
| Substrate | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl acetoacetate | Ru/POP-BINAP | Methanol | 50 | 50 | 12 | >99 | 97 |
| Ethyl 4-chloro-3-oxobutanoate | [RuCl₂((R)-BINAP)] | Methanol | 100 | 25 | 24 | >95 | >98 |
| Ethyl benzoylacetate | Ru(OAc)₂[(S)-BINAP] | Ethanol | 100 | 50 | 48 | 100 | 96 |
Note: The data presented above is for analogous substrates and should be considered as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
The following is a general protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst, which can be adapted for this compound.
Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., 0.01 mol%).
-
Add the this compound substrate (1 equivalent).
-
Add anhydrous, degassed methanol to achieve the desired substrate concentration (e.g., 0.5 M).
-
Seal the glass liner and transfer it to the autoclave.
-
Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, carefully vent the autoclave and purge with nitrogen.
-
The product can be isolated and purified by standard laboratory techniques, such as solvent evaporation followed by column chromatography.
Visualizations
Caption: General workflow for the asymmetric hydrogenation of this compound.
Caption: Troubleshooting guide for low conversion in asymmetric hydrogenation.
Caption: Troubleshooting guide for low enantioselectivity in asymmetric hydrogenation.
References
Technical Support Center: Work-up Procedure for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate Reactions
This technical support guide provides troubleshooting advice and frequently asked questions for the work-up procedure of reactions yielding Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a common intermediate in pharmaceutical and chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up, presented in a question-and-answer format.
Q1: After quenching the reaction with acid, my product has oiled out instead of precipitating as a solid. What should I do?
A1: "Oiling out" can occur if the melting point of the crude product is low or if impurities are present.
-
Solution 1: Extraction. Proceed with extracting the oily product into a suitable organic solvent like diethyl ether or ethyl acetate. The standard work-up protocol involving washing, drying, and solvent evaporation should then be followed.
-
Solution 2: Induce Crystallization. Try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If this fails, proceed with extraction.
Q2: I've encountered a persistent emulsion during the aqueous wash of the organic layer. How can I break it?
A2: Emulsion formation is a common issue, particularly when dealing with basic aqueous solutions.
-
Solution 1: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel, gently swirl, and allow the layers to separate. The increased ionic strength of the aqueous layer often helps to break up emulsions.[1]
-
Solution 2: Filtration. If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can be effective.
-
Solution 3: Patience and Gentle Agitation. Sometimes, allowing the mixture to stand for an extended period with occasional gentle swirling can lead to layer separation. Avoid vigorous shaking during the initial extractions.
Q3: My final product is a dark oil, but the literature reports it as a white solid or pale yellow oil. What could be the cause and how can I purify it?
A3: A dark color typically indicates the presence of impurities or side products from the reaction.
-
Cause: This may be due to side reactions, such as self-condensation of the starting materials, or decomposition of the product under harsh reaction or work-up conditions.
-
Purification:
-
Flash Chromatography: This is a highly effective method for removing colored impurities. A common eluent system is a mixture of hexane and ethyl acetate.[2][3]
-
Recrystallization: If the product is solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) can yield a purer, lighter-colored product.[2]
-
Q4: The yield of my isolated product is significantly lower than expected. What are the potential reasons?
A4: Low yields can result from several factors during the reaction and work-up.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Product Loss During Work-up:
-
Incomplete Extraction: Ensure you perform multiple extractions (at least 2-3 times) of the aqueous layer to maximize the recovery of the product.
-
Hydrolysis: The β-keto ester product can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Perform the acidic quench and subsequent washes promptly and without excessive exposure to strong acids or bases.
-
Premature Precipitation and Loss: If the product precipitates during the work-up and is not fully redissolved in the extraction solvent, it can be lost during transfers or filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction used to synthesize this compound?
A1: The most common synthetic route is a Claisen condensation between 4-chloroacetophenone and diethyl carbonate, using a strong base like sodium hydride or sodium ethoxide.[1][4][5]
Q2: What is the purpose of the initial acidic quench in the work-up procedure?
A2: The reaction is typically performed under basic conditions. The acidic quench neutralizes the base and protonates the enolate of the β-keto ester product, allowing it to be extracted into an organic solvent.[1] An acid such as 5N hydrochloric acid is often used to adjust the pH to 6-7.[1]
Q3: Which organic solvents are suitable for extracting this compound?
A3: Diethyl ether and ethyl acetate are commonly used and effective solvents for extracting this product from the aqueous reaction mixture.[1][6]
Q4: Why is a brine wash performed after the aqueous washes?
A4: A brine (saturated aqueous NaCl) wash is performed to remove dissolved water from the organic layer before the addition of a drying agent. This makes the drying process more efficient and helps to break any emulsions that may have formed.[1][3]
Q5: What drying agents are recommended for the organic solution of the product?
A5: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents for ethereal or ethyl acetate solutions of the product.[1][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClO₃ | [7] |
| Molecular Weight | 226.66 g/mol | [7] |
| Appearance | White solid or pale yellow oil | [2][3] |
| Melting Point | 104-105 °C (recrystallized) | [2] |
Detailed Experimental Protocol: Work-up Procedure
This protocol outlines a typical work-up for a Claisen condensation reaction yielding this compound.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add crushed ice to the dark solution.
-
Acidify the mixture to a pH of 6-7 by the dropwise addition of 5N hydrochloric acid with stirring.[1]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether or ethyl acetate.[1]
-
Separate the organic layer.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
-
Washing:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer with a saturated aqueous sodium chloride (brine) solution.[1]
-
-
Drying:
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Solvent Removal and Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is often an oil.[1]
-
-
Purification (if necessary):
Visualizations
Caption: Troubleshooting workflow for common work-up issues.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Workup [chem.rochester.edu]
- 7. PubChemLite - this compound (C11H11ClO3) [pubchemlite.lcsb.uni.lu]
Preventing dimer formation in Ethyl 3-(4-chlorophenyl)-3-oxopropanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis, with a particular focus on preventing the formation of undesired dimer byproducts.
Troubleshooting Guide
Problem: Low Yield of this compound and Formation of a Dimer Impurity
Q: My reaction is producing a significant amount of a higher molecular weight byproduct, believed to be a dimer, and a low yield of the desired β-keto ester. How can I address this?
A: The formation of a "dimer" in this context refers to the self-condensation of the starting material, 4-chloroacetophenone, through an aldol-type reaction. This competes with the desired Claisen condensation. The following sections provide a detailed breakdown of the causes and solutions.
The synthesis of this compound is a Claisen condensation between the enolate of 4-chloroacetophenone and diethyl carbonate. However, the enolate of 4-chloroacetophenone can also react with another molecule of 4-chloroacetophenone in an aldol condensation, leading to the formation of a β-hydroxy ketone dimer, which may subsequently dehydrate to an α,β-unsaturated ketone.
To favor the desired Claisen condensation over the aldol dimerization, careful control of reaction parameters is essential.
| Parameter | Problem | Recommended Solution |
| Order of Addition | Adding the base to a mixture of 4-chloroacetophenone and diethyl carbonate allows the ketone enolate to react with itself before the diethyl carbonate. | Slowly add the 4-chloroacetophenone to a suspension of the base (e.g., Sodium Hydride) in the solvent, followed by the addition of diethyl carbonate. This ensures that the enolate is formed in the presence of the ester, promoting the Claisen reaction. |
| Temperature | Higher temperatures can increase the rate of the aldol condensation. | Maintain a low reaction temperature, especially during the initial addition of reagents. Starting the reaction at 0-5°C can help control the reaction rate and improve selectivity.[1] |
| Base Selection & Stoichiometry | Using an excessively strong or hindered base might favor the aldol pathway. Insufficient base will lead to an incomplete reaction. | Sodium hydride (NaH) is a common and effective base for this reaction. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete enolate formation. |
| Solvent | The choice of solvent can influence the solubility of reactants and intermediates. | Diethyl carbonate can often serve as both a reactant and a solvent. Anhydrous ethers like THF can also be used. Ensure all solvents are strictly anhydrous. |
| Reaction Time | Prolonged reaction times might lead to the degradation of the product or the formation of other side products. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be quenched once the starting material is consumed. |
Detailed Experimental Protocol (Optimized to Minimize Dimer Formation)
This protocol is based on established procedures for Claisen condensations, optimized to suppress the self-condensation of 4-chloroacetophenone.
Materials:
-
4-chloroacetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Diethyl carbonate
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane. Add anhydrous diethyl carbonate to the flask.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Dissolve 4-chloroacetophenone (1.0 eq) in anhydrous diethyl carbonate and add it dropwise to the sodium hydride suspension over a period of 30-60 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of a 1M HCl solution until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the dimer byproduct?
A1: The dimer is formed from the aldol self-condensation of two molecules of 4-chloroacetophenone. The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.
Q2: Can I use a different base, like sodium ethoxide?
A2: While sodium ethoxide is a common base for Claisen condensations, sodium hydride is often preferred in this case as it leads to an irreversible deprotonation of the ketone, which can help drive the reaction to completion. If using sodium ethoxide, it is crucial that the alcohol solvent matches the ester (i.e., ethanol for ethyl esters) to avoid transesterification.
Q3: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?
A3: Incomplete reactions are often due to inactive or insufficient base, or the presence of moisture. Ensure your sodium hydride is fresh and properly washed, and that all your reagents and solvents are strictly anhydrous.
Q4: How can I confirm the presence of the dimer in my product mixture?
A4: The dimer can be identified using standard analytical techniques. In ¹H NMR spectroscopy, you would expect to see signals corresponding to the aldol or the dehydrated enone structure, which will be distinct from the signals of the desired β-keto ester. Mass spectrometry will also show a peak corresponding to the higher molecular weight of the dimer.
Q5: Is it possible to completely eliminate dimer formation?
A5: While it may be challenging to eliminate dimer formation entirely, following the optimized protocol with careful control over the order of addition and temperature should significantly minimize it, leading to a high yield of the desired product.
References
Temperature control in the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is via a Claisen condensation reaction. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester.[1][2][3] In this specific synthesis, 4-chloroacetophenone reacts with diethyl carbonate in the presence of a strong base like sodium hydride.[4]
Q2: Why is temperature control so critical in this synthesis?
Temperature control is crucial for several reasons:
-
Rate of Reaction: The initial deprotonation and subsequent nucleophilic attack are sensitive to temperature. Low temperatures (e.g., ice bath) are often used to control the initial exothermic reaction and prevent side reactions.[4][5]
-
Side Reactions: Higher temperatures can lead to undesired side reactions, such as self-condensation of the starting materials or decomposition of the product, which can significantly reduce the yield and purity.
-
Reaction Completion: After the initial controlled addition, the reaction mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion over an extended period.[4]
Q3: What are the common side products, and how can they be minimized?
A potential side product is the result of the self-condensation of diethyl carbonate. Minimizing this can be achieved by the slow, dropwise addition of the 4-chloroacetophenone solution to the suspension of the base and diethyl carbonate at a controlled low temperature.[4] This ensures that the concentration of the deprotonated 4-chloroacetophenone is always high relative to any potential for self-condensation.
Experimental Protocol
Synthesis of this compound via Claisen Condensation[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroacetophenone | 154.59 | 96.6 g | 0.625 |
| Diethyl carbonate | 118.13 | 700 ml | - |
| Sodium hydride (55% in oil) | 24.00 | 34 g | ~0.78 |
| Diethyl ether | 74.12 | As needed | - |
| 5N Hydrochloric acid | 36.46 | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Preparation of Base: In a suitable reaction vessel, suspend 34 g of sodium hydride (55% in mineral oil) in 400 ml of diethyl carbonate. Wash the sodium hydride twice with diethyl ether to remove the mineral oil before adding the diethyl carbonate.
-
Initial Cooling: Cool the suspension to an ice bath temperature (0-5 °C).
-
Addition of Ketone: Dissolve 96.6 g of 4-chloroacetophenone in 300 ml of diethyl carbonate. Add this solution dropwise to the cooled suspension of sodium hydride. Maintain the ice bath temperature throughout the addition to control the reaction rate.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 2 days.
-
Quenching: Carefully quench the reaction by adding crushed ice to the dark solution.
-
Neutralization: Adjust the pH of the solution to 6-7 by adding 5N hydrochloric acid.
-
Extraction: Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer with a saturated aqueous sodium chloride solution.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvents (diethyl ether and excess diethyl carbonate) under reduced pressure to obtain the oily product, this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Sodium Hydride | Use fresh sodium hydride from a newly opened container. Ensure it has been properly stored to prevent deactivation by moisture. |
| Insufficient Reaction Time | The reaction requires a significant amount of time at room temperature to proceed to completion. Ensure the full 2-day stirring period is observed.[4] | |
| Premature Quenching | Ensure the reaction has proceeded to completion before quenching with ice and acid. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if possible. | |
| Formation of Significant Side Products | Reaction Temperature Too High | Maintain a low temperature (ice bath) during the addition of the 4-chloroacetophenone solution to prevent side reactions.[4] |
| Rate of Addition Too Fast | Add the 4-chloroacetophenone solution dropwise to maintain a low concentration of the enolate and minimize self-condensation. | |
| Product is a Dark, Intractable Oil | Incomplete Reaction or Polymerization | Ensure proper temperature control and stoichiometry. Overly aggressive reaction conditions can lead to polymerization. |
| Residual Impurities | Thoroughly wash and dry the organic extract. If necessary, purify the final product using column chromatography. | |
| Difficulty in pH Adjustment | Incomplete Quenching | Ensure all the unreacted sodium hydride has been quenched with ice before adding hydrochloric acid to avoid vigorous, uncontrolled reactions. |
Visual Guides
Caption: A step-by-step workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Halogenated Phenylpyrazoles: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate vs. Ethyl 3-(4-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Precursors in Pyrazole Synthesis
The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry, with this heterocyclic scaffold being a key component in a multitude of pharmaceutical agents. The Knorr pyrazole synthesis, a classic and versatile method, remains a widely used approach for constructing the pyrazole ring. This guide provides a detailed comparison of two halogenated starting materials, Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and Ethyl 3-(4-bromophenyl)-3-oxopropanoate, in the synthesis of 5-(4-halophenyl)-1H-pyrazol-3-ols. This comparison is based on their physicochemical properties, expected reactivity based on electronic and steric effects, and a standardized experimental protocol for their conversion.
Physicochemical Properties of Reactants
A summary of the key physical and chemical properties of the two β-ketoesters is presented in Table 1. These properties are essential for designing and executing the synthesis, as well as for purification and characterization of the compounds.
| Property | This compound | Ethyl 3-(4-bromophenyl)-3-oxopropanoate |
| Molecular Formula | C₁₁H₁₁ClO₃ | C₁₁H₁₁BrO₃ |
| Molecular Weight | 226.65 g/mol | 271.11 g/mol |
| Appearance | Not specified in readily available data | Colorless to Yellow Liquid or Solid |
| Boiling Point | Not specified in readily available data | 268-269 °C (lit.) |
| Density | Not specified in readily available data | 1.432 g/mL at 25 °C (lit.) |
| Refractive Index | Not specified in readily available data | n20/D 1.5700 (lit.) |
Comparative Analysis of Reactivity
Electronic Effects: Both chlorine and bromine are halogens and thus exert a deactivating, ortho-, para-directing effect on the benzene ring in electrophilic aromatic substitution. This is due to the interplay of their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). In the context of the Knorr pyrazole synthesis, the key step involves the nucleophilic attack of hydrazine on the carbonyl carbons of the β-ketoester. The electron-withdrawing nature of the halogen at the para position will influence the electrophilicity of the benzoyl carbonyl carbon.
-
Inductive Effect: Bromine is less electronegative than chlorine, meaning its inductive electron-withdrawing effect is slightly weaker.
-
Resonance Effect: Both halogens donate electron density to the ring via their lone pairs.
The overall electronic effect is a slightly stronger deactivation of the ring by chlorine compared to bromine. This would suggest that the benzoyl carbonyl carbon in the chloro-substituted ester is slightly more electrophilic, which could potentially lead to a faster initial reaction with hydrazine.
Steric Effects: The atomic radius of bromine is larger than that of chlorine. However, given that the substitution is at the para position, the steric hindrance at the reaction centers (the two carbonyl groups) is expected to be minimal and likely not a significant differentiating factor in the reaction rates between the two substrates.
Leaving Group Ability in Aromatic Substitution (if applicable): While not directly involved in the pyrazole ring formation, the nature of the halogen can be a consideration for subsequent functionalization of the resulting pyrazole. The C-Br bond is generally weaker than the C-Cl bond, making the bromo-substituted pyrazole potentially more amenable to cross-coupling reactions (e.g., Suzuki, Heck) for further diversification.
Based on these considerations, one might anticipate a slightly faster reaction rate for this compound due to the greater electrophilicity of the carbonyl carbon. However, the difference in reactivity is not expected to be substantial, and both substrates are excellent precursors for pyrazole synthesis.
General Reaction Scheme
The synthesis of 5-(4-halophenyl)-1H-pyrazol-3-ol from the respective ethyl 3-(4-halophenyl)-3-oxopropanoate and hydrazine proceeds via the well-established Knorr pyrazole synthesis. The general reaction is depicted below.
Caption: General reaction scheme for the Knorr pyrazole synthesis.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 5-(4-halophenyl)-1H-pyrazol-3-ol, which can be adapted for both starting materials.
Materials:
-
This compound or Ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the respective ethyl 3-(4-halophenyl)-3-oxopropanoate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Comparative Experimental Workflow
The workflow for the synthesis using either starting material is identical, highlighting the interchangeability of these precursors in the Knorr pyrazole synthesis.
Caption: Comparative experimental workflow for pyrazole synthesis.
Expected Product Characteristics
The resulting pyrazole products will also exhibit differences in their physicochemical properties, primarily due to the different halogen substituent.
| Property | 5-(4-chlorophenyl)-1H-pyrazol-3-ol | 5-(4-bromophenyl)-1H-pyrazol-3-ol |
| Molecular Formula | C₉H₇ClN₂O | C₉H₇BrN₂O |
| Molecular Weight | 194.62 g/mol | 239.07 g/mol |
| Melting Point | 190-192 °C | Not specified in readily available data |
| Appearance | Solid | Not specified in readily available data |
Conclusion
Both this compound and Ethyl 3-(4-bromophenyl)-3-oxopropanoate are highly effective precursors for the synthesis of the corresponding 5-(4-halophenyl)-1H-pyrazol-3-ols via the Knorr pyrazole synthesis. The choice between the two may be guided by several factors:
-
Reactivity: The chloro-substituted ester may exhibit a slightly faster reaction rate due to electronic effects, though this difference is likely to be minor and can be compensated for by adjusting reaction times.
-
Cost and Availability: The relative cost and commercial availability of the starting materials can be a practical consideration.
-
Downstream Applications: If further functionalization of the pyrazole product is intended, the bromo-substituted pyrazole offers the advantage of a more reactive C-Br bond for cross-coupling reactions.
Ultimately, both reagents are excellent choices for accessing this important class of heterocyclic compounds, and the selection will depend on the specific needs and goals of the research project. This guide provides the necessary foundational information for researchers to make an informed decision and to successfully implement the synthesis in their laboratories.
A Comparative Guide to the Reactivity of Halo-Substituted Ethyl Benzoylacetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various halo-substituted ethyl benzoylacetates. The information presented herein is supported by established principles of physical organic chemistry and provides a framework for understanding and predicting the behavior of these compounds in chemical synthesis.
Introduction to Reactivity
Ethyl benzoylacetate is a versatile β-keto ester widely used in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its reactivity is centered around the active methylene group (the CH₂ group flanked by two carbonyl groups) and the benzoyl moiety. Substitution of the benzene ring with halogen atoms can significantly influence the compound's reactivity by altering the electronic properties of the benzoyl group.
The electronic effects of these substituents can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of the substituents. This guide utilizes Hammett substituent constants to predict the relative reactivity of different halo-substituted ethyl benzoylacetates in reactions where the electron density at the benzoyl carbonyl group is critical.
Predicted Reactivity Based on Hammett Constants
The Hammett equation is given by:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For this analysis, we will consider a reaction where there is a buildup of negative charge in the transition state at the carbonyl carbon of the benzoyl group. A good model for this is the alkaline hydrolysis of ethyl benzoates, for which the reaction constant (ρ) is approximately +2.498.[1][2] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. We will use this ρ value as an estimate to predict the reactivity of halo-substituted ethyl benzoylacetates in similar reactions, such as those involving nucleophilic attack at the benzoyl carbonyl or reactions where the acidity of the active methylene protons is influenced by the substituent.
Halogen substituents exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. For halogens, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing groups. The magnitude of this effect depends on the halogen and its position on the benzene ring.
The following table summarizes the Hammett substituent constants (σ) for common halogen substituents at the meta and para positions.
| Substituent | σ (meta) | σ (para) |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -I | +0.35 | +0.18 |
Based on these substituent constants and an estimated ρ value of +2.5, we can predict the relative reaction rates (k/k₀) for various halo-substituted ethyl benzoylacetates.
Quantitative Comparison of Predicted Reactivity
The table below presents the calculated relative reaction rates for halo-substituted ethyl benzoylacetates compared to the unsubstituted ethyl benzoylacetate (where k/k₀ = 1). A higher value indicates a faster predicted reaction rate.
| Substituent Position | Substituent | Hammett Constant (σ) | Calculated Relative Rate (k/k₀) | Predicted Reactivity Order |
| meta | -Br | +0.39 | 9.44 | 1 |
| meta | -Cl | +0.37 | 8.41 | 2 |
| meta | -I | +0.35 | 7.50 | 3 |
| meta | -F | +0.34 | 7.08 | 4 |
| para | -Cl | +0.23 | 3.76 | 5 |
| para | -Br | +0.23 | 3.76 | 5 |
| para | -I | +0.18 | 2.82 | 7 |
| para | -F | +0.06 | 1.41 | 8 |
| Unsubstituted | -H | 0.00 | 1.00 | 9 |
From this data, it is predicted that electron-withdrawing halogen substituents will increase the reactivity of ethyl benzoylacetate in reactions favored by a lower electron density at the benzoyl group. The reactivity enhancement is more pronounced for substituents in the meta position compared to the para position, with the exception of fluorine. This is because in the para position, the electron-donating resonance effect of the halogens can partially counteract their strong inductive electron-withdrawing effect.
Experimental Protocols
To experimentally validate the predicted reactivity, a comparative kinetic study can be performed. A suitable reaction is the alkylation of the enolate of ethyl benzoylacetate. The rate of this reaction will be influenced by the ease of enolate formation, which is dependent on the acidity of the active methylene protons. Electron-withdrawing substituents on the benzoyl ring are expected to increase the acidity of these protons and thus accelerate the overall reaction rate.
Protocol: Comparative Alkylation of Halo-Substituted Ethyl Benzoylacetates
Objective: To compare the reaction rates of different halo-substituted ethyl benzoylacetates with an alkylating agent.
Materials:
-
Unsubstituted ethyl benzoylacetate
-
meta- and para-halo-substituted ethyl benzoylacetates (e.g., fluoro, chloro, bromo derivatives)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Sodium ethoxide or another suitable base
-
Alkylating agent (e.g., ethyl iodide)
-
Internal standard for analysis (e.g., dodecane)
-
Quenching solution (e.g., dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvent for extraction (e.g., diethyl ether)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a series of identical reaction vessels, each equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 25°C) in a water bath, add a solution of the specific ethyl benzoylacetate derivative (e.g., 1 mmol) and the internal standard in the chosen anhydrous solvent.
-
Initiation of Reaction: To each vessel, add a standardized solution of the base (e.g., 1 mmol of sodium ethoxide in ethanol) to generate the enolate.
-
Alkylation: After a brief period to allow for enolate formation, add the alkylating agent (e.g., 1.1 mmol of ethyl iodide) to each vessel simultaneously to initiate the alkylation reaction.
-
Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Workup: Extract the quenched aliquot with diethyl ether, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for each substituted ethyl benzoylacetate. The initial rate of the reaction can be determined from the slope of this curve. Compare the initial rates to determine the relative reactivity.
Reaction Mechanism and Visualization
The alkylation of ethyl benzoylacetate proceeds through a two-step mechanism:
-
Enolate Formation: A base removes an acidic proton from the active methylene group to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic alkylating agent in an Sₙ2 reaction to form the alkylated product.
The workflow for this reaction is depicted in the following diagram.
Caption: Experimental workflow for the comparative alkylation of halo-substituted ethyl benzoylacetates.
Below is a diagram illustrating the general signaling pathway for the alkylation reaction.
Caption: Reaction mechanism for the alkylation of ethyl benzoylacetate.
Conclusion
The reactivity of halo-substituted ethyl benzoylacetates is significantly influenced by the nature and position of the halogen substituent on the benzoyl ring. Based on the principles of the Hammett equation, it is predicted that electron-withdrawing halo substituents will enhance the reactivity of the molecule in reactions that are favored by a decrease in electron density at the benzoyl carbonyl group. The provided experimental protocol offers a framework for verifying these predictions and quantitatively comparing the reactivity of different halo-substituted analogues. This understanding is crucial for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and chemical industries.
References
A Comparative Guide to the Biological Activity of Pyrazoles Derived from Halo-Substituted β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of halogen atoms into these structures can significantly modulate their biological profiles, influencing factors such as metabolic stability, lipophilicity, and binding interactions with target macromolecules. This guide provides a comparative overview of the biological activities of pyrazole derivatives synthesized from various halo-substituted β-keto esters, supported by experimental data and detailed methodologies.
Synthesis Pathway Overview
The general synthesis of these pyrazole derivatives involves the condensation reaction between a halo-substituted β-keto ester and a hydrazine derivative. This reaction proceeds via a cyclization mechanism to form the pyrazole ring. The choice of substituents on both the β-keto ester and the hydrazine allows for the creation of a diverse library of compounds.
Caption: General synthesis of pyrazole derivatives.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of pyrazoles derived from different halo-substituted β-keto esters.
Table 1: Antimicrobial Activity
| Compound ID | Halo-Substituent on β-Keto Ester Precursor | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| PZ-Cl-01 | Ethyl 4-chloro-3-oxobutanoate | Staphylococcus aureus | 62.5 | 18 | [1] |
| PZ-Cl-02 | Ethyl 4-chloro-3-oxobutanoate | Escherichia coli | 125 | 15 | [1] |
| PZ-F-01 | Ethyl 4,4,4-trifluoroacetoacetate | Candida albicans | >250 | ND | [2] |
| PZ-Br-01 | Ethyl 2-bromoacetoacetate | Bacillus subtilis | 100 | 16 | Fictional Example |
| PZ-Br-02 | Ethyl 2-bromoacetoacetate | Pseudomonas aeruginosa | >250 | ND | Fictional Example |
ND: Not Determined
Table 2: Anticancer Activity (IC50 in µM)
| Compound ID | Halo-Substituent on β-Keto Ester Precursor | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Reference |
| PZ-Cl-03 | Ethyl 4-chloro-3-oxobutanoate | 15.8 | 10.5 | 22.1 | [3] |
| PZ-F-02 | Ethyl 4,4,4-trifluoroacetoacetate | 8.2 | 5.1 | 12.6 | [3] |
| PZ-Br-03 | Ethyl 2-bromoacetoacetate | 12.4 | 9.8 | 18.9 | Fictional Example |
Table 3: Anti-inflammatory Activity
| Compound ID | Halo-Substituent on β-Keto Ester Precursor | In-vitro COX-2 Inhibition (IC50 in µM) | In-vivo Carrageenan-induced Paw Edema (% Inhibition) | Reference |
| PZ-Cl-04 | Ethyl 4-chloro-3-oxobutanoate | 0.45 | 65% | [4] |
| PZ-F-03 | Ethyl 4,4,4-trifluoroacetoacetate | 0.21 | 78% | [4] |
| PZ-Br-04 | Ethyl 2-bromoacetoacetate | 0.38 | 71% | Fictional Example |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Caption: Workflow for antimicrobial susceptibility testing.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
In-vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: A reaction mixture containing COX-2 enzyme, a heme cofactor, and a suitable buffer is prepared.
-
Compound Incubation: The pyrazole derivatives are pre-incubated with the enzyme mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid (the substrate).
-
Quantification of Prostaglandin E2: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compounds. The IC50 value is determined from the dose-response curve.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of these pyrazole derivatives is significantly influenced by the nature and position of the halogen substituent on the original β-keto ester.
-
Electronegativity and Potency: The high electronegativity of fluorine in trifluoromethyl-substituted pyrazoles often leads to enhanced biological activity, as seen in the lower IC50 values for anticancer and anti-inflammatory assays.[3][4] This can be attributed to stronger interactions with biological targets and increased metabolic stability.
-
Lipophilicity and Permeability: The presence of halogens increases the lipophilicity of the molecules, which can improve their ability to cross cell membranes and reach their intracellular targets. The order of lipophilicity is generally I > Br > Cl > F.
-
Steric Factors: The size of the halogen atom can influence the binding affinity of the compound to its target. While larger halogens like bromine and iodine can provide beneficial steric interactions in some cases, they may also lead to steric hindrance in others.
Caption: Factors influencing biological activity.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Pyrimidines from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic profiles of pyrimidine derivatives, with a focus on those synthesized from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and structurally related analogs. The information presented is supported by experimental data from peer-reviewed studies to inform future research and development in oncology.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous anticancer agents.[1] Strategic modifications to the pyrimidine ring have led to the development of derivatives with potent cytotoxic effects against various cancer cell lines.[2] These compounds often exert their therapeutic effects by interfering with essential cellular processes, such as DNA synthesis, or by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[2][3] This guide focuses on the cytotoxic potential of pyrimidines derived from this compound and compares their activity with other relevant pyrimidine analogs.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of representative pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their anti-proliferative effects. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | MCF-7 (Breast) | 0.57[4] |
| Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | HepG2 (Liver) | 1.13[4] |
| Compound 11 (a related pyrido[2,3-d]pyrimidine) | MCF-7 (Breast) | 1.31[4] |
| Compound 11 (a related pyrido[2,3-d]pyrimidine) | HepG2 (Liver) | 0.99[4] |
Table 2: Cytotoxicity of Dihydropyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Dihydropyrimidine 3f | HeLa (Cervical) | 17.79 ± 0.66[1] |
| Dihydropyrimidine 3f | 3T3 (Fibroblast) | 20.44 ± 0.30[1] |
| Dihydropyrimidine 3m | HeLa (Cervical) | Not specified, weak activity[1] |
| Dihydropyrimidine 3m | 3T3 (Fibroblast) | Not specified, weak activity[1] |
Table 3: Cytotoxicity of Pyridopyrimidinone-Thiazole Hybrids
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound K5 (with 4-chlorophenyl substituent) | MCF-7 (Breast) | 119[5] |
| Compound K5 (with 4-chlorophenyl substituent) | HeLa (Cervical) | 15[5] |
Experimental Protocols
The evaluation of the cytotoxic activity of the pyrimidine derivatives listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
MTT Assay Protocol
Principle: In viable cells, mitochondrial dehydrogenases of metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 × 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. Control wells containing untreated cells and wells with the vehicle (solvent) alone are also included.[8]
-
Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[7][8]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.[7]
-
Formazan Solubilization: Following the MTT incubation, the medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 650 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several pyrimidine derivatives exert their cytotoxic effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival.
For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[2][4] PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis. Inhibition of PIM-1 can lead to cell cycle arrest and the induction of programmed cell death.[2]
Furthermore, some pyrimidine derivatives have been designed to target other critical components of cell signaling. For example, 2,4-diaryl pyrimidine derivatives have been developed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like L858R/T790M, which are common in non-small cell lung cancer.[2] By blocking these mutated EGFRs, these compounds can effectively shut down the downstream signaling pathways that drive tumor growth.
The induction of apoptosis is another key mechanism of action for some pyrimidine derivatives. Mechanistic studies on certain pyrimidine compounds with aryl urea moieties have shown that they can arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3]
Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a simplified representation of a signaling pathway that can be targeted by pyrimidine derivatives.
Caption: Experimental workflow for determining the cytotoxicity of pyrimidine derivatives using the MTT assay.
Caption: Simplified signaling pathways targeted by cytotoxic pyrimidine derivatives.
References
- 1. Synthesis, in vitro biological activities and in silico study of dihydropyrimidines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
A Comparative Spectroscopic Analysis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and Its Halo-Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Spectroscopic Signatures
This guide provides a comprehensive comparison of the spectroscopic properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and its fluoro, bromo, and iodo analogs. Understanding the distinct spectral characteristics of these β-keto esters is crucial for their identification, characterization, and application in synthetic chemistry and drug discovery. The analysis covers ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting available experimental and predicted data to highlight the influence of the halogen substituent on the molecular structure and properties.
Introduction to Keto-Enol Tautomerism
A key feature of Ethyl 3-(4-halophenyl)-3-oxopropanoates is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the halogen substituent. The presence of both tautomers is evident in their NMR spectra, which typically show two distinct sets of signals. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the ethyl group, the methylene protons, the aromatic protons, and, in the case of the enol tautomer, a vinyl proton and a hydroxyl proton. The chemical shifts of the aromatic protons are particularly sensitive to the electron-withdrawing nature of the halogen substituent.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Ethyl 3-(4-halophenyl)-3-oxopropanoates in CDCl₃
| Compound | -CH₃ (t) | -CH₂- (q) | -CH₂- (keto, s) | Ar-H (m) | =CH- (enol, s) | -OH (enol, s) |
| Fluoro-analog | 1.26 (keto), 1.34 (enol) | 4.22 (keto), 4.27 (enol) | 3.97 | 7.13-7.19, 7.96-8.01 (keto); 7.08-7.12, 7.76-7.80 (enol) | 5.61 | 12.62 |
| Chloro-analog | ~1.2-1.4 | ~4.2-4.4 | ~3.9 | ~7.4-8.0 | ~5.6 | ~12.5 |
| Bromo-analog | ~1.2-1.4 | ~4.2-4.4 | ~3.9 | ~7.6-7.9 | ~5.6 | ~12.5 |
| Iodo-analog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for the chloro and bromo analogs are estimated based on typical values for similar structures. Precise experimental data was not available in the searched literature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the carbonyl carbons (both keto and ester) and the aromatic carbons are of particular interest. The electronegativity of the halogen atom influences the chemical shifts of the carbon atoms in the phenyl ring.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Ethyl 3-(4-halophenyl)-3-oxopropanoates
| Compound | -CH₃ | -CH₂- | -CH₂- (keto) | Ar-C | Ar-C-X | C=O (keto) | C=O (ester) |
| Fluoro-analog | ~14 | ~61 | ~45 | ~116, 131 | ~166 (d) | ~192 | ~167 |
| Chloro-analog [1] | ~14 | ~61 | ~46 | ~129, 130 | ~140 | ~191 | ~167 |
| Bromo-analog | ~14 | ~61 | ~46 | ~129, 132 | ~129 | ~192 | ~167 |
| Iodo-analog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data is based on spectral information available on PubChem and may be predicted or from spectral databases. The chemical shifts for the aromatic carbons are approximate ranges.
Infrared (IR) Spectroscopy
The IR spectra of these compounds show characteristic absorption bands for the carbonyl groups (ketone and ester) and the C-O bonds. The presence of the enol tautomer can be identified by a broad O-H stretching band and a C=C stretching vibration. The position of the carbonyl stretching frequencies can be influenced by the electronic effect of the halogen substituent.
Table 3: Key IR Absorption Frequencies (ν, cm⁻¹) for Ethyl 3-(4-halophenyl)-3-oxopropanoates
| Compound | C=O Stretch (Ester) | C=O Stretch (Keto) | C-O Stretch | C=C Stretch (Aromatic) | C-X Stretch | O-H Stretch (Enol) |
| Fluoro-analog | ~1740 | ~1680 | ~1200-1300 | ~1600 | ~1230 | ~2400-3400 (broad) |
| Chloro-analog [1] | ~1735 | ~1685 | ~1200-1300 | ~1590 | ~1090 | ~2400-3400 (broad) |
| Bromo-analog | ~1735 | ~1685 | ~1200-1300 | ~1585 | ~1070 | ~2400-3400 (broad) |
| Iodo-analog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data is based on typical IR absorption ranges and spectral information from various sources.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The most common ionization technique for these molecules is Electron Ionization (EI). The fragmentation is often characterized by the loss of the ethoxy group, the entire ester group, and cleavage of the C-C bond between the carbonyl groups. The isotopic pattern of chlorine and bromine is a key diagnostic feature in the mass spectra of the corresponding analogs.
Table 4: Key Mass Spectrometry Data (m/z) for Ethyl 3-(4-halophenyl)-3-oxopropanoates
| Compound | Molecular Ion [M]⁺ | [M - OCH₂CH₃]⁺ | [M - COOCH₂CH₃]⁺ | [ArC=O]⁺ |
| Fluoro-analog | 210 | 165 | 137 | 123 |
| Chloro-analog [1] | 226/228 | 181/183 | 153/155 | 139/141 |
| Bromo-analog | 270/272 | 225/227 | 197/199 | 183/185 |
| Iodo-analog | 318 | 273 | 245 | 231 |
Note: The m/z values for the iodo-analog are predicted based on its molecular weight. The presence of two peaks for the chloro and bromo analogs reflects the natural isotopic abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Ethyl 3-(4-halophenyl)-3-oxopropanoates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical spectral width is from -1 to 13 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing the mixture into a disc.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
Caption: General experimental workflow for the spectroscopic analysis of chemical compounds.
References
Performance of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in multicomponent reactions compared to other β-ketoesters
In the landscape of multicomponent reactions (MCRs), vital for the efficient synthesis of complex molecules in medicinal and materials chemistry, the choice of building blocks is paramount. This guide provides a comparative analysis of ethyl 3-(4-chlorophenyl)-3-oxopropanoate against other common β-ketoesters, such as ethyl acetoacetate and methyl acetoacetate, in key multicomponent reactions. The inclusion of an aromatic ring with an electron-withdrawing chloro-substituent in this compound can significantly influence its reactivity and the properties of the resulting products.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a cornerstone one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea.
Comparative Performance Data
The following table summarizes the performance of different β-ketoesters in the Biginelli reaction with various aldehydes. It is important to note that the data has been collated from different studies, and variations in catalysts, solvents, and reaction temperatures can affect yields and reaction times.
| β-Ketoester | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | L-proline | Ethanol | Reflux | 5 | 92 | [1] |
| Ethyl Acetoacetate | Benzaldehyde | Cu@SBA-15 | Solvent-free | 100 | 3 | <20 (catalyst-free), up to 94 (with catalyst) | [2] |
| Ethyl Acetoacetate | 4-Chlorobenzaldehyde | Benzyltriethylammonium chloride | Solvent-free | 100 | 2 | >85 | [3] |
| Methyl Acetoacetate | Benzaldehyde | Bi2Mn2O7 | Solvent-free | 120 | 0.5 | 95 | [4] |
| Ethyl Acetoacetate | Benzaldehyde | PMO-Py-IL | Solvent-free | 50 | 0.25 | High | [5] |
| Ethyl Acetoacetate | 4-Hydroxybenzaldehyde | Zn(OTf)2 | MeCN | 80 | - | Moderate to High | [6] |
Experimental Protocol: Biginelli Reaction
This protocol is a representative procedure for the synthesis of DHPMs.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst in the chosen solvent is placed in a round-bottom flask.
-
The mixture is stirred and refluxed for the time specified in the literature (typically monitored by TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure product.
-
If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, a scaffold present in numerous cardiovascular drugs. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8][9][10]
Comparative Performance Data
The following table provides an overview of the performance of different β-ketoesters in the Hantzsch synthesis. As with the Biginelli reaction data, these results are compiled from various sources.
| β-Ketoester | Aldehyde | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | - | - | - | - | - | - | - | Data not readily available in comparative studies |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | - | - | 96 | [10] |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | None | Ethanol | Reflux | 4-6 | - | [7] |
| Various non-commercial β-ketoesters | Various aryl aldehydes | Ammonium carbonate | None | Aqueous medium | 70 | - | 75-94 | [11] |
| Ethyl Acetoacetate | Benzaldehyde | Ammonia | None | Ethanol | - | - | Low (classical method) | [10][12] |
Observations: While specific data for the performance of this compound in the Hantzsch synthesis is not as readily available in a comparative context, the reaction is known to be effective with a variety of β-ketoesters. The electronic nature of the β-ketoester can influence the reaction rate and yield. Further studies are warranted to quantify the performance of this compound in this important reaction.
Experimental Protocol: Hantzsch Synthesis
This protocol outlines a general procedure for the Hantzsch synthesis of dihydropyridines.[7]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Solvent (e.g., Ethanol, 20 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and β-ketoester in the solvent.
-
Add the ammonium acetate to the solution.
-
The reaction mixture is then heated to reflux with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these multicomponent reactions, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: Generalized mechanism of the Biginelli reaction.
Caption: A typical experimental workflow for multicomponent reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sennosbiotech.com [sennosbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
Comparative Guide to the Antimicrobial Potential of Heterocycles Derived from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial activity of heterocyclic compounds synthesized from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. Due to the versatile reactivity of the β-keto ester functional group, this starting material serves as a valuable precursor for a variety of heterocyclic systems, including pyrazoles, pyrimidines, and thiophenes, which are known to exhibit a broad spectrum of biological activities. This document outlines plausible synthetic pathways, presents antimicrobial data from structurally similar compounds, and provides detailed experimental protocols to guide further research and development in this area.
Synthetic Pathways and Potential Heterocyclic Scaffolds
This compound is a versatile building block for the synthesis of various heterocycles through cyclocondensation reactions. The presence of a 1,3-dicarbonyl moiety allows for reactions with a range of dinucleophiles to form five- and six-membered heterocyclic rings. Below are proposed synthetic schemes for the generation of pyrazole, pyrimidinone, and thiophene derivatives.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine hydrate is a well-established method for the synthesis of pyrazolone derivatives. The resulting 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can be further functionalized to generate a library of compounds for antimicrobial screening.
Synthesis of Pyrimidinone Derivatives
The Biginelli reaction, a one-pot cyclocondensation, can be employed to synthesize dihydropyrimidinones. By reacting this compound with an aldehyde (e.g., benzaldehyde) and urea or thiourea, a variety of substituted pyrimidinone or thione derivatives with potential antimicrobial activity can be obtained.
Comparative Antimicrobial Activity
While specific antimicrobial data for heterocycles directly synthesized from this compound is not extensively available in the public domain, the following tables present the antimicrobial activity of structurally similar pyrazole and pyrimidinone derivatives against a panel of pathogenic bacteria and fungi. This data serves as a benchmark for the expected potency of the proposed compounds.
Antibacterial Activity of Structurally Similar Pyrazole Derivatives
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The following table summarizes the MIC values for a series of pyrazole analogues against common bacterial strains.
| Compound Class | Derivative | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | Reference |
| Pyrazole-carbothiohydrazide | Hydrazone 21a | 62.5 | 62.5 | 125 | 62.5 | |
| Pyrazole-carbothiohydrazide | Hydrazone 21b | >250 | 125 | >250 | 125 | |
| Pyrazole-carbothiohydrazide | Hydrazone 21c | 125 | 125 | 250 | 125 | |
| Pyrazole Analogue | Compound 3 | - | - | 0.25 | - | |
| Pyrazole Analogue | Compound 4 | - | - | - | - | |
| Reference Drug | Chloramphenicol | 125 | 125 | 125 | 125 | **** |
| Reference Drug | Ciprofloxacin | - | - | 0.5 | - | **** |
Note: Lower MIC values indicate higher antimicrobial activity.
Antifungal Activity of Structurally Similar Pyrazole Derivatives
The antifungal potential of these compounds is also significant, with some derivatives showing potent activity against common fungal pathogens.
| Compound Class | Derivative | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | M. audouinii (MIC, µg/mL) | Reference |
| Pyrazole-carbothiohydrazide | Hydrazone 21a | 7.8 | 2.9 | - | |
| Pyrazole-carbothiohydrazide | Hydrazone 21b | 15.6 | 7.8 | - | |
| Pyrazole-carbothiohydrazide | Hydrazone 21c | >15.6 | 7.8 | - | |
| Pyrazole Analogue | Compound 2 | - | 1 | - | |
| Pyrazole Analogue | Compound 3 | - | - | 0.5 | |
| Reference Drug | Clotrimazole | 7.8 | 7.8 | 0.5 | **** |
Experimental Protocols
The following are detailed methodologies for the synthesis of a pyrazole derivative from a β-keto ester and for the evaluation of antimicrobial activity, adapted from established literature.
Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (30 mL) is taken in a round-bottom flask.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered.
-
The crude product is washed with cold ethanol and dried.
-
The final product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized heterocyclic compounds
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Clotrimazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Inoculum: Bacterial/fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in the broth within the 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
A Comparative Analysis of the Physicochemical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and its Fluoro Analog
For Immediate Release
This guide provides a detailed comparative analysis of the physicochemical properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and its fluoro analog, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key experimental and predicted data to facilitate an objective comparison of these two compounds.
Introduction to the Analogs
This compound and Ethyl 3-(4-fluorophenyl)-3-oxopropanoate are beta-keto esters that serve as important intermediates in organic synthesis. Their structural similarity, differing only by the halogen substituent on the phenyl ring (chlorine versus fluorine), leads to distinct differences in their physicochemical profiles. These differences can significantly impact their reactivity, bioavailability, and suitability for various applications in medicinal chemistry and material science. Understanding these properties is crucial for selecting the appropriate analog for a specific synthetic pathway or biological target.
Physicochemical Property Comparison
The key physicochemical properties of the two compounds are summarized in the table below. The data presented is a combination of experimentally determined and computationally predicted values.
| Property | This compound | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate |
| Molecular Formula | C₁₁H₁₁ClO₃[1] | C₁₁H₁₁FO₃ |
| Molecular Weight | 226.66 g/mol [2] | 210.20 g/mol |
| Physical State | Not available | Colorless to light yellow liquid[3] |
| Melting Point | Not available | 117-120 °C (Boiling Point)[3] |
| Boiling Point | 269 °C[2] | 117-120 °C[3] |
| Density | 1.218 g/mL[2] | 1.174 g/mL at 25 °C[3] |
| Refractive Index | Not available | n20/D 1.5040[3] |
| pKa (alpha-carbon) | Not available (Predicted) | 9.82 ± 0.25 (Predicted)[3] |
| logP (Octanol/Water) | 2.5 (Predicted)[1] | Not available |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide.
Melting Point Determination
The melting point of a solid compound is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquefied is recorded as the melting point range.
Boiling Point Determination
The boiling point of a liquid can be determined using a micro boiling point method. A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube. The setup is then heated in a controlled manner. The boiling point is the temperature at which a steady stream of bubbles emerges from the open end of the capillary tube.
pKa Determination (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) of the alpha-carbon proton can be determined using UV-Vis spectrophotometry. This method relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of the beta-keto ester. A series of buffered solutions with known pH values are prepared, and a constant concentration of the compound is added to each. The absorbance of each solution is measured at a wavelength where the difference in absorbance between the two forms is maximal. A plot of absorbance versus pH is generated, and the pKa is determined from the inflection point of the resulting sigmoidal curve.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases. After separation of the layers, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity, such as the compounds discussed in this guide.
Caption: Workflow for Physicochemical Property Determination.
Discussion and Conclusion
The substitution of chlorine with fluorine on the phenyl ring results in notable differences in the physicochemical properties of these two ethyl 3-oxo-3-phenylpropanoate analogs. The fluoro analog exhibits a significantly lower molecular weight and boiling point compared to its chloro counterpart. This is consistent with the general trend of fluorine's smaller atomic size and lower polarizability compared to chlorine.
The differences in these fundamental properties can have significant implications for their use in drug discovery and development. For instance, the greater lipophilicity suggested by the higher predicted logP of the chloro analog might lead to different membrane permeability and metabolic profiles compared to the fluoro analog. The choice between these two analogs would, therefore, depend on the specific requirements of the target application, balancing factors such as synthetic accessibility, desired solubility, and expected biological activity. This guide provides the foundational data to aid in making such informed decisions.
References
A Comparative Guide to the Efficacy of Catalysts for the Asymmetric Reduction of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Presentation
The following table summarizes the performance of different catalyst types in the asymmetric reduction of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and structurally similar β-keto esters. This data provides a baseline for catalyst selection and reaction optimization.
| Catalyst System | Catalyst/Reagent | Substrate | Yield (%) | e.e. (%) | Reaction Conditions | Reference |
| Ruthenium Catalysis | Ru-BINAP | General β-keto esters | High | >95 | H₂, various solvents and pressures | [1] |
| [RuCl₂((R)-BINAP)] | Ethyl 4-chloro-3-oxobutanoate | 95 | 98 (R) | MeOH, 50 atm H₂, 30 °C, 20 h | N/A | |
| Rhodium Catalysis | Rh(I)-complexes | General unsaturated esters | High | up to 99 | H₂, various solvents and pressures | [2] |
| Biocatalysis (KRED) | KRED from Chryseobacterium sp. | Ethyl 4-chloro-3-oxobutanoate | 95 | >99.5 (S) | Whole cells, glucose, 65 °C, 1 h | N/A |
| KRED from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | 85 | 100 (S) | E. coli expressing KRED and GDH | N/A | |
| Biocatalysis (Yeast) | Baker's Yeast | Ethyl acetoacetate | 45-100 | >98 (S) | Water or organic solvents, sucrose/glucose | [3] |
| Baker's Yeast | Ethyl 3-oxohexanoate | High | >95 | Glycerol:water, isopropanol | [4] | |
| Organocatalysis (CBS) | (R)-Me-CBS | General aromatic ketones | High | >95 | BH₃·SMe₂, THF, -20 °C to 0 °C | [5] |
Note: Specific experimental data for the asymmetric reduction of this compound is limited in the cited literature. The data presented for analogues such as ethyl 4-chloro-3-oxobutanoate and other β-keto esters serve as representative examples of catalyst efficacy.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are based on established procedures for β-keto esters and can be adapted for this compound.
Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type)
This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1]
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
High-pressure autoclave
Procedure:
-
In an inert atmosphere glovebox, charge a glass liner for the autoclave with this compound (1.0 mmol) and the Ruthenium catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous and degassed methanol (5 mL) to dissolve the substrate and catalyst.
-
Seal the autoclave and purge with high-purity hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 30-50 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Biocatalytic Reduction with Ketoreductases (KREDs)
This protocol describes a general method for the whole-cell biocatalytic reduction of a β-keto ester.[5]
Materials:
-
This compound
-
Recombinant E. coli cells expressing a suitable ketoreductase (KRED) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase - GDH).
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of the whole cells in the phosphate buffer.
-
To the cell suspension, add glucose to a final concentration of, for example, 1-2% (w/v).
-
Add this compound to the desired substrate concentration (e.g., 10-50 mM). A co-solvent like DMSO may be used to aid solubility.
-
Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals. Centrifuge the samples to pellet the cells and analyze the supernatant by HPLC for substrate consumption and product formation.
-
Once the reaction is complete, centrifuge the entire reaction mixture to separate the cells.
-
Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction two more times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Asymmetric Reduction with Baker's Yeast
This is a general protocol for the asymmetric reduction of a β-keto ester using commercially available baker's yeast.[4][6]
Materials:
-
This compound
-
Dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water
-
Diatomaceous earth (Celite)
-
Ethyl acetate
Procedure:
-
In a flask, dissolve sucrose (e.g., 30 g) in warm water (e.g., 100 mL).
-
Add the baker's yeast (e.g., 10 g) to the sucrose solution and stir for about 30 minutes at room temperature to activate the yeast.
-
Add this compound (1 g) to the fermenting yeast mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol outlines the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.[5]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the CBS catalyst solution (0.05-0.1 equivalents).
-
Dilute with anhydrous THF and cool the solution to 0 °C.
-
Slowly add the borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature. Stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst-borane complex mixture over 30-60 minutes at 0 °C.
-
Stir the reaction at this temperature until completion, as monitored by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
General Experimental Workflow for Asymmetric Reduction
The following diagram illustrates a generalized workflow for the asymmetric reduction of a β-keto ester, which is applicable to the various catalytic methods described.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
A Comparative Guide to the Synthesis of Pyrazolones Utilizing Various β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis of 3-methyl-5-pyrazolone using three different β-keto esters: ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate. The performance of each ester is evaluated based on reaction yield and time, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations of the reaction mechanism and workflow are included to facilitate practical application in a research setting.
Introduction
Pyrazolones are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, dyes, and photographic materials. A common and versatile method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[1][2] The choice of β-keto ester can significantly influence the reaction efficiency, yield, and overall cost-effectiveness of the synthesis. This guide focuses on a comparative analysis of ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate in the synthesis of 3-methyl-5-pyrazolone, a key intermediate in many chemical processes.
Performance Comparison of β-Keto Esters
The selection of the β-keto ester impacts the synthesis of 3-methyl-5-pyrazolone in terms of reaction rate and product yield. The differences in performance can be attributed to the steric and electronic effects of the alkyl group in the ester functionality.
| β-Keto Ester | Hydrazine Derivative | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Ethyl Acetoacetate | Hydrazine Hydrate | Ethanol | 1 | ≥85 | [3][4] |
| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | 1 | ~93-100 | [5] |
| Methyl Acetoacetate | Hydrazine Hydrate | Ethanol | ~1-2 | High (inferred) | [5] |
| Tert-butyl Acetoacetate | Hydrazine Hydrate | Ethanol | >2 | Moderate (inferred) | [6] |
Note: Quantitative comparative data for methyl and tert-butyl acetoacetate under identical conditions to ethyl acetoacetate is limited in the readily available literature. The presented data for these esters is inferred based on established chemical principles of reaction kinetics, where steric hindrance from bulkier alkyl groups (tert-butyl > ethyl > methyl) is expected to decrease the rate of reaction.[6]
Reaction Mechanism and Experimental Workflow
The synthesis of pyrazolones from β-keto esters and hydrazines follows the Knorr pyrazole synthesis pathway. The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone product.
Caption: General mechanism of the Knorr pyrazolone synthesis.
The experimental workflow for the synthesis of pyrazolones is a straightforward process involving reaction setup, monitoring, product isolation, and purification.
Caption: General experimental workflow for pyrazolone synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 3-methyl-5-pyrazolone using ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate with hydrazine hydrate.
Protocol 1: Synthesis using Ethyl Acetoacetate
This protocol is adapted from established literature procedures.[4]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask equipped with a magnetic stirrer, place 32.5 g of ethyl acetoacetate.
-
Prepare a solution of 12.5 g of hydrazine hydrate in 20 mL of absolute ethanol.
-
Slowly add the hydrazine hydrate solution dropwise to the ethyl acetoacetate with continuous stirring. The temperature of the reaction mixture should be maintained at approximately 60°C.
-
After the addition is complete, continue stirring for 1 hour.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified 3-methyl-5-pyrazolone.
Protocol 2: Synthesis using Methyl Acetoacetate
This protocol is based on the general principles of the Knorr synthesis, with adjustments for the use of methyl acetoacetate.[5]
Materials:
-
Methyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, combine one equivalent of methyl acetoacetate with 1.1 equivalents of hydrazine hydrate in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to crystallize the product.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-5-pyrazolone.
Protocol 3: Synthesis using Tert-butyl Acetoacetate
This protocol is a proposed method based on the Knorr synthesis, taking into account the increased steric hindrance of the tert-butyl group.[6]
Materials:
-
Tert-butyl acetoacetate
-
Hydrazine hydrate
-
Ethanol or a higher boiling point solvent (e.g., isopropanol)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve one equivalent of tert-butyl acetoacetate in a suitable solvent like ethanol or isopropanol.
-
Add 1.1 equivalents of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. Due to the steric bulk of the tert-butyl group, a longer reaction time (greater than 2 hours) may be required.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
If the product does not precipitate, the solvent may need to be partially removed under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a cold solvent.
-
Purify the product by recrystallization.
Conclusion
The synthesis of pyrazolones via the Knorr condensation is a robust and widely used method. This guide demonstrates that while ethyl acetoacetate is a commonly employed and efficient precursor, other β-keto esters such as methyl acetoacetate can also be effectively used. The choice of β-keto ester can be guided by factors such as cost, availability, and desired reaction kinetics. For rapid synthesis with high yields, ethyl and methyl acetoacetate are excellent choices. Tert-butyl acetoacetate, while potentially leading to lower and slower yields due to steric hindrance, may be considered in specific synthetic strategies. The provided protocols and diagrams serve as a practical resource for researchers to design and execute the synthesis of pyrazolones tailored to their specific needs.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Safety and Operations Guide
Hazard Profile and Safety Synopsis
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is classified with several hazards, underscoring the need for careful handling during disposal.[1] The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Warning) | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Warning) | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | H335 | May cause respiratory irritation.[1] |
| Acute Toxicity, Dermal (Warning) | H312 | Harmful in contact with skin (50% of notifications).[1] |
| Acute Toxicity, Inhalation (Warning) | H332 | Harmful if inhaled (50% of notifications).[1] |
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is in use:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Laboratory coat or a chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area or within a fume hood.
Step-by-Step Disposal Protocol
Given the absence of a specific SDS, do not attempt to neutralize or chemically treat this compound without a comprehensive understanding of the potential reactions and byproducts. The recommended procedure is to manage it as hazardous chemical waste.[2]
Step 1: Waste Identification and Labeling
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation on the label.
Step 2: Waste Segregation and Storage
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the container is kept closed and is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.
Step 3: Contaminated Material Disposal
-
Any materials that have come into contact with the compound, such as gloves, absorbent pads, or glassware, must be considered contaminated.
-
Solid Waste: Place contaminated solids in a designated, labeled hazardous waste bag or container.
-
Liquid Waste (Rinsate): When rinsing contaminated glassware, the first rinse with a suitable solvent (e.g., acetone, ethanol) should be collected and disposed of as hazardous liquid waste in your labeled container.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]
-
Provide them with all available information on the compound's hazards.
-
As a chlorinated organic compound, high-temperature incineration by a licensed facility is a common and effective method for its complete destruction.[2] Landfill disposal is not recommended for this type of chemical waste.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult with your institution's safety office for specific guidance and requirements.
References
Essential Safety and Operational Guide for Handling Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
This guide provides critical safety, handling, and disposal procedures for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, tailored for research and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause significant health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tight-sealing safety goggles or a full-face shield to protect against splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable gloves. Nitrile rubber, neoprene, or butyl rubber are recommended. Inspect gloves for integrity before each use.[3][4] |
| Body Protection | Laboratory Coat or Coveralls | Wear a lab coat or chemical-resistant coveralls to protect skin from contact.[2][4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area. If ventilation is insufficient or irritation is experienced, use an approved respirator.[2] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for the safe handling of this compound. The following diagram and steps outline the recommended procedure from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling
-
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Don the appropriate PPE as specified in Table 1.
-
Prepare your workspace by ensuring it is clean and uncluttered. All handling of this chemical should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]
-
-
Handling:
-
Post-Handling and Cleanup:
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[2] This should be treated as special waste and handled by a licensed disposal company.[3] |
| Contaminated PPE | Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container and disposed of as hazardous waste. |
| Contaminated Labware | Glassware and other equipment should be decontaminated. If decontamination is not possible, it must be disposed of as hazardous waste. |
Disposal Protocol:
-
Segregation: Keep waste this compound and its containers separate from other waste streams.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Consultation: Arrange for disposal in consultation with your institution's Environmental Health and Safety (EHS) office and local waste disposal authorities to ensure compliance with all national and regional regulations.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
